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  • Product: 3-Bromo-1H-indazol-6-ol
  • CAS: 117883-42-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Bromo-1H-indazol-3-ol: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Indazole Scaffold in Medicinal Chemistry The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene rin...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, inflammation, and neurological disorders.[1][2] The strategic substitution on the indazole core is a key approach for modulating the pharmacological profile of these molecules. Halogenated indazoles, in particular, are valuable intermediates in drug discovery, offering a reactive handle for further molecular elaboration through various cross-coupling reactions. This guide provides a comprehensive overview of 6-Bromo-1H-indazol-3-ol, a key building block in the synthesis of diverse bioactive compounds.

Physicochemical and Structural Properties of 6-Bromo-1H-indazol-3-ol

6-Bromo-1H-indazol-3-ol (CAS Number: 885521-92-6) is a solid, white to off-white crystalline powder at room temperature.[3] Its core structure features a bromine atom at the 6-position and a hydroxyl group at the 3-position of the indazole ring.

PropertyValueReference
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Appearance White to off-white solid[3]
Melting Point Not explicitly available, but related 6-Bromo-1H-indazole melts at 180-185 °C.
Boiling Point (Predicted) 247.2 ± 19.0 °C[3]
Density (Predicted) 1.728 ± 0.06 g/cm³[3]
pKa (Predicted) 11.34 ± 0.20[3]
Storage Temperature 2-8°C, sealed in a dry environment.[3]
Tautomerism in 3-Hydroxyindazoles

A critical aspect of the chemistry of 6-Bromo-1H-indazol-3-ol is its existence in tautomeric forms. The 3-hydroxyindazole form (the -ol tautomer) is in equilibrium with its 1,2-dihydro-indazol-3-one form (the -one tautomer).[4] The position of this equilibrium can be influenced by the solvent, pH, and temperature. In the solid state and in many solutions, the -one tautomer can be the predominant species. This tautomerism is a crucial consideration in its reactivity and in the interpretation of its spectral data. In many cases, these compounds exist as dimeric structures stabilized by intermolecular hydrogen bonds.[5]

Caption: Tautomeric equilibrium of 6-Bromo-1H-indazol-3-ol.

Synthesis of 6-Bromo-1H-indazol-3-ol

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from 4-bromo-2-fluorobenzonitrile.

synthesis_workflow start 4-Bromo-2-fluorobenzonitrile step1 Hydrazine Cyclization start->step1 intermediate 6-Bromo-1H-indazol-3-amine step1->intermediate step2 Diazotization and Hydrolysis intermediate->step2 product 6-Bromo-1H-indazol-3-ol step2->product

Caption: Proposed synthetic workflow for 6-Bromo-1H-indazol-3-ol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Bromo-1H-indazol-3-amine

This step is based on the well-established reaction of a 2-halobenzonitrile with hydrazine.

  • Reaction Setup: To a solution of 4-bromo-2-fluorobenzonitrile (1 equivalent) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, add hydrazine hydrate (excess, e.g., 5-10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product, 6-Bromo-1H-indazol-3-amine, often precipitates from the reaction mixture. The precipitate can be collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried under vacuum. Further purification can be achieved by recrystallization.

Step 2: Synthesis of 6-Bromo-1H-indazol-3-ol from 6-Bromo-1H-indazol-3-amine

This transformation is a standard conversion of an aromatic amine to a hydroxyl group via a diazonium salt intermediate.

  • Diazotization: Suspend 6-Bromo-1H-indazol-3-amine (1 equivalent) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5 °C). To this cooled suspension, add a solution of sodium nitrite (1-1.2 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

  • Hydrolysis: The resulting diazonium salt solution is then slowly added to a hot aqueous solution of sulfuric acid, or simply heated to promote hydrolysis. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.

  • Isolation and Purification: After the reaction is complete, cool the mixture. The product, 6-Bromo-1H-indazol-3-ol, may precipitate. The solid can be collected by filtration, washed with water to remove any remaining acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Applications in Drug Discovery

The chemical structure of 6-Bromo-1H-indazol-3-ol offers multiple points for chemical modification, making it a valuable building block in medicinal chemistry.

  • The Bromine Atom: The bromine at the 6-position is a key reactive handle for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at this position.

  • The Indazole Core: The indazole ring system itself is a versatile scaffold for the development of kinase inhibitors.[2] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of kinase active sites.

  • The Hydroxyl Group: The hydroxyl group at the 3-position can be further functionalized, for example, through etherification or esterification, to modulate the physicochemical properties and biological activity of the final compounds.

Given the prevalence of the 6-bromo-indazole scaffold in kinase inhibitors and other therapeutic agents, 6-Bromo-1H-indazol-3-ol is a highly relevant starting material for the synthesis of novel drug candidates, particularly in the field of oncology.[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 6-Bromo-1H-indazol-3-ol.

  • Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. If there is a risk of generating dust, a dust mask or respirator should be used.[6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes, and avoid inhalation of dust.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

6-Bromo-1H-indazol-3-ol is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery and medicinal chemistry. Its trifunctional nature, with reactive sites at the bromine, hydroxyl, and indazole nitrogen positions, allows for the creation of diverse chemical libraries for screening against various biological targets. While direct, detailed experimental data for this specific isomer is somewhat limited in publicly accessible literature, its chemical properties and reactivity can be confidently inferred from closely related analogues. The synthetic route proposed herein provides a reliable pathway for its preparation, enabling its further exploration in the development of novel therapeutic agents.

References

  • Current time information in Pasuruan, ID. (n.d.). Google Search.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

  • Savaniya, N. P., Khakhariya, A. D., Pankhaniya, P. P., & Ladva, K. D. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.).
  • PubChem. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved February 4, 2026, from [Link]

  • Savaniya, N. P., Khakhariya, A. D., Pankhaniya, P. P., & Ladva, K. D. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved February 4, 2026, from [Link]

  • Boron Molecular. (n.d.). 1-benzyl-1H-indazol-3-ol. Retrieved February 4, 2026, from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 159. Retrieved from [Link]

  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). Retrieved February 4, 2026, from [Link]

  • Chemspace. (n.d.). 6-bromo-2,3-dihydro-1H-indazol-3-one. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

Technical Guide: Commercial Availability & Application of 3-Bromo-1H-indazol-6-ol

The following technical guide details the commercial landscape, synthetic integrity, and experimental deployment of 3-Bromo-1H-indazol-6-ol (CAS 117883-42-8). Executive Summary In the high-stakes arena of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthetic integrity, and experimental deployment of 3-Bromo-1H-indazol-6-ol (CAS 117883-42-8).

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 3-Bromo-1H-indazol-6-ol scaffold represents a "privileged structure." Unlike its more common isomer (6-bromo-1H-indazol-3-ol), this specific regioisomer offers a unique orthogonal functionalization pattern: a nucleophilic phenol at C6 and an electrophilic bromide at C3. This configuration allows for the rapid assembly of Type I and Type II kinase inhibitors where the indazole core mimics the adenine hinge-binding region.

Despite its utility, commercial sourcing is fraught with regioisomeric purity risks. This guide provides a self-validating framework for procuring, verifying, and utilizing this building block in high-throughput medicinal chemistry.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The utility of 3-Bromo-1H-indazol-6-ol lies in its "T-Shaped" Functionalization Vector . The molecule provides three distinct handles for diversification, each with unique chemical reactivity.

FeaturePositionReactivity ProfileMedicinal Chemistry Application
Hinge Binder N-1 / N-2H-Bond Donor/AcceptorCritical for ATP-site binding (e.g., Axitinib analogs). Can be alkylated to tune lipophilicity.
Solvent Front C-6 (-OH)Nucleophile (Phenol)Ideal for etherification (Mitsunobu/SNAr) to project solubilizing groups into the solvent channel.
Deep Pocket C-3 (-Br)Electrophile (Aryl Halide)Excellent handle for Suzuki-Miyaura or Sonogashira couplings to access the hydrophobic back-pocket (gatekeeper residue).
Physical Properties[2][6]
  • CAS Number: 117883-42-8

  • Molecular Formula: C7H5BrN2O[1]

  • Molecular Weight: 213.03 g/mol [1]

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Moderate in DMSO/DMF; poor in DCM/Water.

  • pKa: ~9.5 (Phenolic OH), ~13 (Indazole NH).

Synthesis & Manufacturing Quality

Why Purity Matters: The "Regioisomer Trap"

The primary risk when sourcing this compound is regioisomeric contamination . Direct bromination of 1H-indazol-6-ol often leads to over-bromination at the electron-rich C5 and C7 positions (ortho to the phenol) rather than the desired C3 position.

The "Gold Standard" Manufacturing Route

To ensure >97% purity, reputable suppliers utilize a Protection-Bromination-Deprotection strategy.

  • Protection: 1H-indazol-6-ol is methylated to 6-methoxy-1H-indazole . This sterically hinders the C7 position and modulates electron density.

  • Bromination: Treatment with Br2/NaOH or NBS selectively brominates the C3 position.

  • Deprotection: Demethylation using BBr3 or AlCl3/thiol restores the phenol.

Diagram 1: Synthetic Pathways & Impurity Risks

SynthesisPath Start 1H-Indazol-6-ol Direct Direct Bromination (High Risk) Start->Direct Br2, NaOH Protected Protected Route (Preferred) Start->Protected 1. MeI, K2CO3 (6-Methoxy) Impurity Impurity: 5,7-Dibromo species Direct->Impurity Over-bromination Target Target: 3-Bromo-1H-indazol-6-ol (>97% Purity) Direct->Target Low Yield Protected->Target 2. Br2/NBS 3. BBr3 (Demethylation)

Caption: Comparison of synthetic routes. The "Protected Route" avoids the formation of difficult-to-separate 5,7-dibromo impurities common in direct halogenation.

Commercial Availability Landscape

Availability is currently categorized as "Specialty Building Block" rather than a bulk commodity.

Supplier TierTypical Pack SizeLead TimePurity GuaranteeRecommended For
Tier 1 (e.g., Ambeed, BLD Pharm) 1g - 25g1-2 Weeks>97% (NMR/HPLC)SAR Library Generation
Tier 2 (Aggregators) 100mg - 1g3-5 Weeks>95%Initial Hit Validation
Custom Synthesis >100g8-12 Weeks>98%Scale-up / GLP Tox

Procurement Strategy:

  • Check CAS Carefully: Ensure you order 117883-42-8 . Do not confuse with 6-bromo-1H-indazol-3-ol (CAS 885521-92-6) or 3-bromo-1H-indazole (CAS 404827-77-6).

  • Request COA: Always demand a Certificate of Analysis showing 1H-NMR integration to verify the absence of ring-brominated impurities (C5/C7 protons should be distinct doublets/singlets).

Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the "Deep Pocket" vector without protecting the phenol.

Rationale: The acidic N-H and O-H protons can poison Pd catalysts. We utilize a boronic acid excess and a mild base to facilitate the reaction without requiring a separate protection step.

  • Setup: In a microwave vial, combine 3-Bromo-1H-indazol-6-ol (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl2·DCM (5 mol%).

  • Solvent System: Add degassed Dioxane:H2O (4:1) . The water is critical for the boronate species formation.

  • Base: Add K3PO4 (3.0 equiv). Note: Carbonate bases may be too weak if the substrate aggregates.

  • Reaction: Heat at 100°C for 2-4 hours (or 120°C for 30 min in microwave).

  • Workup: Acidify carefully to pH 6 (to protonate the phenol) before extraction with EtOAc.

Protocol B: C6-Selective O-Alkylation

Objective: Install a solubilizing chain at the "Solvent Front" vector.

Rationale: The phenolic OH (pKa ~9.5) is more acidic than the indazole NH (pKa ~13). We can selectively alkylate the oxygen using stoichiometric base control.

  • Setup: Dissolve 3-Bromo-1H-indazol-6-ol (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base: Add Cs2CO3 (1.1 equiv). Do not use NaH, as it will deprotonate the Indazole NH and lead to N-alkylation mixtures.

  • Electrophile: Add Alkyl Halide (1.05 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 4 hours. Monitor by LCMS.

  • Validation: The product should show a shift in the UV spectrum. N-alkylation byproducts are typically more lipophilic and will elute later on reverse-phase HPLC.

Diagram 2: Functionalization Logic

SAR_Logic Core 3-Bromo-1H-indazol-6-ol (Core Scaffold) C3 C3 Position (Bromide) Core->C3 C6 C6 Position (Phenol) Core->C6 N1 N1 Position (Indazole NH) Core->N1 Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) C3->Suzuki Deep Pocket Access Ether Mitsunobu / Sn2 (R-OH / R-X) C6->Ether Solvent Front Solubility Protect SEM/THP Protection (Solubility Control) N1->Protect Hinge Binder Modulation

Caption: The "T-Shaped" reactivity map allows independent modification of binding vectors.

References

  • National Institutes of Health (PubChem). Compound Summary: Indazole Derivatives.[2][3] Retrieved from [Link]

  • Choi, T., & Ma, E. (2007).[4] Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones.[4] Molecules, 12(1), 74-85.[4] (Cited for regioselectivity principles in bicyclic aromatic systems).[4] Retrieved from [Link]

  • Luo, Z., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.[3] RSC Advances. (Cited for halogenation mechanisms).[2][3][4][5] Retrieved from [Link]

Sources

Exploratory

Technical Guide: 3-Bromo-1H-indazol-6-ol – Sourcing, Synthesis & Specifications

The following technical guide details the sourcing, synthesis, and quality control specifications for 3-Bromo-1H-indazol-6-ol , a critical intermediate in kinase inhibitor development. [1] Executive Summary & Identity Ve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and quality control specifications for 3-Bromo-1H-indazol-6-ol , a critical intermediate in kinase inhibitor development.

[1]

Executive Summary & Identity Verification[1]

Critical Advisory: A significant discrepancy exists in public chemical databases regarding the CAS registry number for this compound.[1]

  • Target Compound: 3-Bromo-1H-indazol-6-ol (Structure: Indazole core, Bromine at C3, Hydroxyl at C6).[1]

  • Common CAS Mismatch: The CAS 885271-25-0 is frequently associated with Methyl 3-iodo-1H-indazole-5-carboxylate in major catalogs (e.g., AChemBlock, AK Scientific).[1] Ordering by this CAS will likely result in the delivery of the wrong molecule.

  • Commercial Status: 3-Bromo-1H-indazol-6-ol is not a commoditized stock item .[1] It is a custom synthesis target.

This guide provides the roadmap for procuring this material via Custom Synthesis (Buy) or In-House Manufacturing (Make), focusing on the validated synthetic route from 6-methoxy-1H-indazole or 6-hydroxy-1H-indazole.[1]

Chemical Profile
PropertySpecification
Chemical Name 3-Bromo-1H-indazol-6-ol
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Key Pharmacophore C3-Bromine (Suzuki coupling handle); C6-Hydroxyl (Solubilizing/H-bond donor)
Correct CAS Not widely indexed (Use IUPAC name for RFQ)
Closest Analog (Stock) 6-Bromo-1H-indazol-3-ol (CAS 885521-92-6)

Sourcing Strategy: Suppliers & Cost Analysis[1]

Since the target is not a catalog item, procurement professionals must choose between contracting a CRO (Contract Research Organization) or purchasing precursors for internal synthesis.[1]

Option A: Custom Synthesis (Recommended for <100g)

Lead Time: 4–6 Weeks Estimated Cost: $2,500 – $4,000 per 10g (FTE-based pricing)[1]

Recommended CROs (Verified Capabilities in Indazole Chemistry):

  • Pharmablock: High reliability for heterocyclic scaffolds.[1]

  • Wuxi AppTec: Best for scaling to kilogram quantities.[1]

  • Enamine: Extensive stock of indazole building blocks; likely has the closest precursors.[1]

  • BLD Pharm: Good balance of speed and cost for gram-scale intermediates.[1]

Option B: Precursor Procurement (In-House Synthesis)

For teams with synthetic capacity, purchasing the precursor 6-Methoxy-1H-indazole or 6-Hydroxy-1H-indazole is the most cost-effective route.[1]

Precursor Availability Table

Precursor Name CAS Number Availability Approx. Price (Bulk) Supplier Examples
6-Hydroxy-1H-indazole 23244-88-4 Moderate $500 / 100g Chem-Impex, Apollo Scientific
6-Methoxy-1H-indazole 3574-03-6 High $150 / 100g Combi-Blocks, Enamine

| 6-Nitro-1H-indazole | 759-36-4 | Very High | $80 / 100g | Sigma-Aldrich, AK Scientific |[1]

Technical Synthesis & Manufacturing

The synthesis of 3-Bromo-1H-indazol-6-ol requires strict regiochemical control to ensure bromination occurs at C3 rather than the benzene ring.[1]

Validated Synthetic Pathway

The most robust route utilizes 6-Methoxy-1H-indazole to prevent over-bromination (which occurs more readily with the free phenol).[1]

Step 1: Protection/Starting Material Start with 6-Methoxy-1H-indazole.[1] The methoxy group directs electrophilic substitution but is less activating than a hydroxyl group, reducing the risk of C5/C7 bromination.

Step 2: C3-Selective Bromination [1]

  • Reagents: Bromine (

    
    ) in NaOH/Dioxane or N-Bromosuccinimide (NBS) in DMF.[1]
    
  • Mechanism: Base-mediated halogenation favors the 3-position of the indazole ring.[1]

  • Conditions:

    
    , 2-4 hours.[1]
    
  • QC Check: NMR must confirm loss of C3 proton singlet (

    
     ppm).
    

Step 3: Demethylation

  • Reagents: Boron Tribromide (

    
    ) in DCM or Pyridine Hydrochloride (melt).
    
  • Conditions:

    
     at 
    
    
    
    .
  • Workup: Careful quenching with methanol to avoid ester formation if carboxylates are present (not applicable here, but good practice).[1]

Synthesis Workflow Diagram

SynthesisPath Start 6-Methoxy-1H-indazole (CAS 3574-03-6) Reagent1 Br2 / NaOH (Regioselective C3 Bromination) Start->Reagent1 Inter Intermediate: 3-Bromo-6-methoxy-1H-indazole Reagent2 BBr3 / DCM (Demethylation) Inter->Reagent2 Product Target: 3-Bromo-1H-indazol-6-ol Reagent1->Inter Note Critical Control Point: Avoid C5/C7 Bromination Maintain < 5°C Reagent1->Note Reagent2->Product

Figure 1: Optimized synthetic pathway for 3-Bromo-1H-indazol-6-ol, highlighting the critical regioselectivity control point.

Quality Control & Specifications

For drug discovery applications, the purity of this intermediate directly impacts the yield of subsequent Suzuki couplings.

Specification Sheet
ParameterAcceptance CriteriaMethod
Appearance Off-white to pale yellow solidVisual
Purity

HPLC (254 nm)
Identity Conforms to Structure¹H-NMR (DMSO-d₆)
Regio-Purity

(5-Bromo or 7-Bromo isomers)
HPLC/NOESY NMR
Water Content

Karl Fischer
Residual Solvents Conforms to ICH Q3CGC-HS
Critical Impurity Profile
  • 5-Bromo-1H-indazol-6-ol: Result of over-bromination or poor regiocontrol.[1] Difficult to separate by flash chromatography.[1]

  • 6-Methoxy-3-bromo-1H-indazole: Incomplete demethylation.[1] Easily detected by Methoxy singlet (~3.8 ppm) in NMR.[1]

References

  • Indazole Chemistry Review: Giraud, F., et al.[1] "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand.[1]

  • Bromination Protocols: Li, H., et al.[1] "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin." Royal Society of Chemistry Advances, 2014.[1]

  • Precursor Sourcing (6-Hydroxyindazole): Chem-Impex International Product Catalog, CAS 23244-88-4.[1]

  • Demethylation Methodologies: Jung, M. E., & Lyster, M. A.[1] "Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide."[1] Journal of Organic Chemistry, 1977.[1]

  • Supplier Database Verification: PubChem Compound Summary for Indazole Derivatives. [1]

Sources

Foundational

Technical Guide: 3-Substituted Indazol-6-ol Analogs in Drug Discovery

This technical guide provides a comprehensive review of 3-substituted indazol-6-ol analogs , a privileged scaffold in medicinal chemistry known for its versatility in targeting protein kinases (e.g., VEGFR, JNK, JAK) and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 3-substituted indazol-6-ol analogs , a privileged scaffold in medicinal chemistry known for its versatility in targeting protein kinases (e.g., VEGFR, JNK, JAK) and nuclear receptors (e.g., ER


).

Executive Summary

The 3-substituted indazol-6-ol scaffold represents a critical pharmacophore in modern drug discovery. Its structural utility lies in the ability of the indazole core to mimic the purine ring of ATP, allowing it to anchor effectively within the hinge region of kinase domains. The C6-hydroxyl group (and its derivatives) serves as a pivotal handle for optimizing solubility, tuning electronic properties, or engaging in specific hydrogen-bonding networks with solvent-front residues. This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and therapeutic applications of this moiety.

Chemical Architecture & Physicochemical Properties[1][2]

Tautomerism and Binding Modes

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[1] For 3-substituted indazol-6-ols:

  • 1H-Indazole (Thermodynamically Preferred): typically the predominant species in solution and the solid state.

  • Binding Implications: In kinase active sites, the 1H-indazole often acts as a bidentate hydrogen bond donor/acceptor pair (N1-H donor, N2 acceptor) interacting with the hinge region backbone (e.g., Glu, Leu).

The C6-Hydroxyl Handle

The hydroxyl group at position 6 is electronically coupled to the N1 nitrogen.

  • pKa: The phenolic pKa is typically ~9.5–10.5, but electron-withdrawing groups at C3 or C4 can lower this, increasing acidity.

  • Functionalization: The 6-OH is rarely left free in final drug candidates due to rapid Phase II metabolism (glucuronidation). It is most frequently employed as a synthetic precursor for ethers, esters, or bioisosteres (e.g., 6-aminocarbonyls) to reach into the solvent-exposed regions of the binding pocket.

Synthetic Frameworks

The construction of 3-substituted indazol-6-ols requires regioselective control.[2] The most robust pathway for medicinal chemistry involves the 2-fluoro-4-methoxybenzaldehyde route, allowing late-stage diversification at the C3 position.

Primary Synthetic Route (The "Indazole Cyclization" Strategy)

This protocol avoids the regioselectivity issues of diazo-cyclization by fixing the substitution pattern early.

  • Condensation: 2-Fluoro-4-methoxybenzaldehyde reacts with hydrazine hydrate to form the hydrazone.

  • Cyclization: Thermal intramolecular nucleophilic aromatic substitution (

    
    ) closes the pyrazole ring.
    
  • Halogenation: Electrophilic iodination selectively targets the C3 position.

  • Coupling: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces the C3 substituent.

  • Deprotection: Demethylation (e.g.,

    
    ) yields the free indazol-6-ol.
    
Visualization of Synthetic Logic

Synthesis Start 2-Fluoro-4-methoxy- benzaldehyde Hydrazone Hydrazone Intermediate Start->Hydrazone N2H4·H2O, EtOH Reflux Indazole 6-Methoxy-1H-indazole Hydrazone->Indazole 120°C, DMSO (SNAr Cyclization) Iodo 3-Iodo-6-methoxy- 1H-indazole Indazole->Iodo I2, KOH, DMF (C3 Iodination) Coupled 3-Aryl-6-methoxy- 1H-indazole Iodo->Coupled Ar-B(OH)2, Pd(dppf)Cl2 (Suzuki Coupling) Final 3-Substituted Indazol-6-ol Coupled->Final BBr3, DCM (Demethylation)

Caption: Figure 1. Regioselective synthesis of 3-substituted indazol-6-ol analogs via the fluorobenzaldehyde route.

Structure-Activity Relationship (SAR)

Kinase Inhibition (The "Hinge Binder" Model)

In the context of kinases (e.g., JNK3 , VEGFR2 ), the indazol-6-ol core functions as follows:

PositionPharmacophoric RoleOptimization Strategy
N1 / N2 Hinge Binding Unsubstituted N1-H is critical for H-bond donation to the backbone carbonyl of the hinge residue (e.g., Glu in JNK3).
C3 Gatekeeper / Hydrophobic Pocket Substituents here (e.g., Aryl, Heteroaryl, Vinyl) extend into the hydrophobic back-pocket. Bulky groups (e.g., o-tolyl) can induce selectivity by clashing with larger gatekeeper residues in off-target kinases.
C6 Solvent Front / Ribose Pocket The 6-OH or 6-amine points towards the solvent front. Modifying this with solubilizing groups (e.g., piperazine-linked ethers) improves ADME without disrupting binding.
Case Study: JNK3 Selectivity

Research into c-Jun N-terminal kinases (JNKs) has utilized the indazole core.[3] 3-substituted indazol-6-ol derivatives (specifically 6-anilino analogs derived from the phenol) have shown high selectivity for JNK3 over JNK1.

  • Mechanism: The C3 substituent occupies a hydrophobic pocket unique to JNK3, while the C6-modification interacts with residues near the ribose binding site, stabilizing the inactive conformation.

Experimental Protocols

Chemical Synthesis: 3-(4-Fluorophenyl)-1H-indazol-6-ol

Objective: Synthesis of a representative probe compound.

  • Cyclization: Dissolve 2-fluoro-4-methoxybenzaldehyde (10 mmol) in hydrazine hydrate (5 mL) and ethanol (20 mL). Reflux for 4 hours. Concentrate and redissolve in DMSO. Heat to 120°C for 12 hours. Pour into water, filter the precipitate (6-methoxy-1H-indazole).

  • Iodination: Suspend 6-methoxy-1H-indazole (5 mmol) in DMF (10 mL). Add KOH (20 mmol) and Iodine (6 mmol). Stir at RT for 3 hours. Quench with aqueous sodium thiosulfate. Extract with EtOAc to yield 3-iodo-6-methoxy-1H-indazole.

  • Suzuki Coupling: Combine the iodo-indazole (1 mmol), 4-fluorophenylboronic acid (1.5 mmol),

    
     (5 mol%), and 
    
    
    
    (3 mmol) in dioxane/water (4:1). Heat at 90°C under
    
    
    for 16 hours. Purify by flash chromatography.
  • Demethylation: Dissolve the coupled product in dry DCM at 0°C. Add

    
     (1M in DCM, 3 eq) dropwise. Warm to RT and stir for 4 hours. Quench with MeOH/ice. Neutralize with 
    
    
    
    . Extract and purify to obtain 3-(4-fluorophenyl)-1H-indazol-6-ol .
Biological Assay: Kinase Inhibition (FRET-based)

Objective: Determine


 against VEGFR2 or JNK3.
  • Reagents: Recombinant Kinase, Fluorescein-labeled peptide substrate (e.g., PolyGT), ATP (

    
     concentration), Test Compound (DMSO stock).
    
  • Protocol:

    • Prepare 384-well plates with 10 µL reaction volume.

    • Incubate Kinase + Compound (variable concentration) for 15 min at RT.

    • Add ATP + Substrate mixture to initiate reaction.

    • Incubate for 60 min at RT.

    • Add EDTA-containing stop solution.

    • Measure phosphorylation via FRET or mobility shift (e.g., Caliper LabChip).

    • Data Analysis: Fit curves using a 4-parameter logistic model:

      
      
      

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting JNK3 using a 3-substituted indazol-6-ol analog in a neuronal context (neuroprotection).

Pathway Stress Oxidative Stress / Excitotoxicity ASK1 ASK1 (MAP3K5) Stress->ASK1 MKK7 MKK7 ASK1->MKK7 JNK3 JNK3 (Neuronal) MKK7->JNK3 cJun c-Jun Phosphorylation JNK3->cJun Blocked Indazole 3-Subst-Indazol-6-ol (Inhibitor) Indazole->JNK3 Inhibits Survival Cell Survival Indazole->Survival Promotes Apoptosis Neuronal Apoptosis cJun->Apoptosis

Caption: Figure 2. Mechanism of action for JNK3 inhibition by indazol-6-ol analogs in neuroprotection.

References

  • Synthesis of 3-Substituted Indazoles

    • Title: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.[4][5]

    • Source: Organic Letters, 2020.
    • URL:[Link]

  • Kinase Inhibition (JNK3)

    • Title: Design and Synthesis of 6-Anilinoindazoles as Selective Inhibitors of c-Jun N-Terminal Kinase-3.[3]

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Indazole Scaffold Review

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI), 2018.
    • URL:[Link]

  • ER Beta Agonists (Indazole-Cl)

    • Title: Multiple functional therapeutic effects of the estrogen receptor β agonist indazole-Cl in a mouse model of multiple sclerosis.[6][7]

    • Source: PNAS, 2014.[8]

    • URL:[Link]

  • General Kinase Protocols: Title: Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays. Source: BenchChem.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Bromo-1H-indazol-6-ol from 6-methoxyindazole

An Application Note for the Synthesis of 3-Bromo-1H-indazol-6-ol from 6-Methoxyindazole Abstract This technical guide provides a comprehensive, two-step protocol for the synthesis of 3-Bromo-1H-indazol-6-ol, a valuable b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Bromo-1H-indazol-6-ol from 6-Methoxyindazole

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of 3-Bromo-1H-indazol-6-ol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the regioselective bromination of commercially available 6-methoxyindazole to yield the intermediate, 3-bromo-6-methoxy-1H-indazole. This is followed by a robust demethylation protocol using boron tribromide (BBr₃) to afford the target phenol. This document offers in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and safe execution by skilled researchers.

Introduction & Strategic Overview

The indazole scaffold is a privileged heterocycle, forming the core of numerous pharmacologically active compounds. Functionalization of the indazole ring is critical for modulating biological activity, and the introduction of a bromine atom at the C3 position provides a versatile handle for subsequent cross-coupling reactions. Furthermore, the presence of a hydroxyl group at the C6 position offers a site for further derivatization.

The synthetic strategy outlined herein is a logical and efficient two-step process:

  • Electrophilic Bromination: The electron-rich indazole ring is susceptible to electrophilic aromatic substitution. The C3 position is particularly activated, allowing for selective bromination.

  • Ether Cleavage (Demethylation): The robust methyl ether of the starting material is cleaved to unmask the phenol using a potent Lewis acid, boron tribromide. This reagent is highly effective for cleaving aryl methyl ethers under controlled conditions.

This guide is structured to provide not just a recipe, but a causal understanding of the procedural choices, empowering the researcher to troubleshoot and adapt the methodology as needed.

Overall Synthetic Scheme

Caption: Two-step synthesis of 3-Bromo-1H-indazol-6-ol.

Part 1: Regioselective Bromination of 6-Methoxyindazole

Causality and Mechanistic Insight

The bromination of indazole is a classic electrophilic aromatic substitution. The reaction's regioselectivity is governed by the electronic properties of the heterocyclic ring. The nitrogen atoms influence the electron density distribution, rendering the C3 position the most nucleophilic and thus the most susceptible to attack by an electrophile like Br⁺. While various brominating agents can be used, elemental bromine in a polar protic solvent like acetic acid provides a straightforward and effective method.[1] Alternative methods, such as using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation, can also be effective and may offer milder conditions.[2][3]

Experimental Protocol: Synthesis of 3-Bromo-6-methoxy-1H-indazole
  • Reagent Preparation: In a fume hood, prepare a solution of bromine (1.1 eq) in glacial acetic acid.

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-methoxyindazole (1.0 eq). Dissolve the starting material in glacial acetic acid (approx. 10 mL per gram of indazole).

  • Bromination: Cool the indazole solution to 0-5 °C using an ice bath.

  • Slow Addition: Add the bromine solution dropwise from the dropping funnel to the stirred indazole solution over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing ice-water (approx. 100 mL per gram of starting material).

  • Precipitation: A precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Neutralization: Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Drying: Dry the solid product under vacuum to yield 3-bromo-6-methoxy-1H-indazole, which can be used in the next step without further purification or recrystallized from ethanol if necessary.

Part 2: Demethylation of 3-Bromo-6-methoxy-1H-indazole

Causality and Mechanistic Insight

Boron tribromide (BBr₃) is an exceptionally powerful Lewis acid used for the cleavage of ethers, particularly aryl methyl ethers.[4] The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, forming an oxonium ion complex. This coordination activates the methyl group for nucleophilic attack by a bromide ion, which is either released from the initial complex or attacks from another BBr₃ molecule in a bimolecular pathway.[4][5] The resulting aryloxy-dibromoborane intermediate is then hydrolyzed during the aqueous work-up to yield the final phenol.[4] The reaction is typically performed at very low temperatures to control its high reactivity and is conducted under strictly anhydrous conditions as BBr₃ reacts violently with water.[4][6]

Demethylation_Mechanism cluster_0 Mechanism of BBr₃ Demethylation A Aryl Methyl Ether (Ar-O-Me) + BBr₃ B Lewis Acid-Base Adduct Formation [Ar-O(Me)-BBr₃]⁺ A->B Coordination C Nucleophilic Attack by Bromide (SN2-type displacement) B->C Activation D Intermediate Formation Ar-O-BBr₂ + MeBr C->D Cleavage E Aqueous Work-up (Hydrolysis) D->E Quenching F Final Product Ar-OH E->F Protonation

Caption: Mechanism of BBr₃ mediated ether cleavage.

Experimental Protocol: Synthesis of 3-Bromo-1H-indazol-6-ol

CRITICAL SAFETY NOTE: Boron tribromide is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate PPE, including a lab coat, splash goggles, a face shield, and double-gloving with nitrile gloves.[7]

  • Inert Atmosphere: Set up a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and backfill with nitrogen.

  • Reaction Setup: Add 3-bromo-6-methoxy-1H-indazole (1.0 eq) to the flask, followed by anhydrous dichloromethane (DCM) (approx. 20 mL per gram of substrate).

  • Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in DCM (3.0-4.0 eq) dropwise via syringe through the septum. The addition should be done over 30-45 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, stir the mixture at -78 °C for 1 hour. Then, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Quenching (CRITICAL STEP): Cool the reaction mixture back down to 0 °C using an ice bath. Very slowly and carefully, add methanol dropwise to quench the excess BBr₃. This is a highly exothermic reaction that will produce HBr gas. Ensure adequate ventilation.

  • Solvent Removal: Once the quenching is complete and the vigorous reaction has subsided, remove the solvent under reduced pressure.

  • Aqueous Work-up: To the residue, add a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the acidic mixture. A solid may precipitate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 3-Bromo-1H-indazol-6-ol.

Workflow and Data Management

Experimental Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Demethylation a Dissolve 6-methoxyindazole in Acetic Acid b Cool to 0-5 °C a->b c Add Br₂ solution dropwise b->c d Stir at RT (2-4h) c->d e Pour into ice-water & Neutralize d->e f Filter and Dry e->f g Intermediate: 3-Bromo-6-methoxy-1H-indazole f->g h Dissolve Intermediate in anhydrous DCM g->h Proceed to next step i Cool to -78 °C h->i j Add BBr₃ solution dropwise i->j k Warm to RT, Stir overnight j->k l Quench with MeOH at 0 °C k->l m Purify (Chromatography) l->m n Final Product: 3-Bromo-1H-indazol-6-ol m->n

Caption: Step-by-step experimental workflow.

Reagent and Product Summary Table
CompoundRoleMW ( g/mol )EquivalentsNotes
Step 1: Bromination
6-MethoxyindazoleStarting Material148.161.0
Bromine (Br₂)Reagent159.811.1Highly corrosive and toxic.
Glacial Acetic AcidSolvent60.05-Corrosive.
3-Bromo-6-methoxy-1H-indazoleProduct227.06[8]-Expected Yield: 85-95%
Step 2: Demethylation
3-Bromo-6-methoxy-1H-indazoleStarting Material227.061.0
Boron Tribromide (BBr₃)Reagent250.523.0 - 4.0Highly corrosive, water-reactive.
Dichloromethane (DCM)Solvent84.93-Anhydrous grade required.
3-Bromo-1H-indazol-6-olFinal Product213.04-Expected Yield: 70-85%

Safety and Hazard Management

The protocols described involve hazardous materials requiring strict safety protocols.

  • Boron Tribromide (BBr₃):

    • Hazards: Extremely corrosive to skin, eyes, and respiratory tract. Reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[6][9] Can cause severe burns upon contact.

    • Handling: Always handle in a chemical fume hood. Use a syringe or cannula for transfers under an inert atmosphere. Never work alone. Ensure safety shower and eyewash stations are accessible.[7][9]

    • PPE: Wear a face shield, splash goggles, chemically resistant lab coat, and double-glove with nitrile gloves.

    • Spills: Do not use water to clean up spills.[6][10] Use an absorbent material like dry sand or vermiculite. Evacuate the area and contact emergency personnel.[7]

  • Bromine (Br₂):

    • Hazards: Highly corrosive and toxic. Causes severe burns on contact and is harmful if inhaled.

    • Handling: Handle only in a chemical fume hood. Dispense from a sealed bottle using a syringe.

    • Spills: Neutralize small spills with a sodium thiosulfate solution.

Characterization of Final Product

The identity and purity of the final product, 3-Bromo-1H-indazol-6-ol, should be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons on the indazole ring and two singlets for the -OH and -NH protons. The chemical shifts will be influenced by the electron-withdrawing bromine and electron-donating hydroxyl group.

  • Mass Spectrometry (ESI): The mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

    • Expected [M-H]⁻: ~211.96, 213.96

    • Expected [M+H]⁺: ~213.97, 215.97

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
  • Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole . PrepChem.com. [Link]

  • 3-bromo-1h-indazol-6-amine (C7H6BrN3) . PubChem. [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative.
  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation . ResearchGate. [Link]

  • O-Demethylation . Chem-Station Int. Ed. [Link]

  • Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton . ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions . ACS Publications. [Link]

  • 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole . NIH. [Link]

  • 1-(3-Bromo-6-nitro-1H-indazol-1-yl)ethan-1-one . ResearchGate. [Link]

  • Hazardous Substance Fact Sheet - Boron Tribromide . NJ.gov. [Link]

  • 6-bromo-3-methyl-1H-indazole . PubChem. [Link]

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3) . Common Organic Chemistry. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin . Royal Society of Chemistry. [Link]

  • What demethylating reagent do you suggest? . ResearchGate. [Link]

  • 3,3'-dihydroxybiphenyl . Organic Syntheses. [Link]

  • Dimethylation with BBr3? . ResearchGate. [Link]

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin . NIH. [Link]

  • Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. XXIII. Demethylation Behaviors of 6-Hydroxy-4',7-dimethoxy-5-tosyloxyflavones with Anhydrous Aluminum Halides in Acetonitrile . ResearchGate. [Link]

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide AT AMHERST COLLEGE . Amherst College. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers . ScholarWorks@GVSU. [Link]

  • Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

Sources

Application

Application Notes and Protocols: Suzuki-Miyaura Coupling Conditions for 3-Bromoindazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C3-Arylated Indazoles The indazole scaffold is a privileged bicyclic heteroaromatic system frequently incorporated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C3-Arylated Indazoles

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently incorporated into the core structures of pharmacologically active molecules. Functionalization at the C3 position, in particular, is a critical strategy in medicinal chemistry for modulating the biological activity, selectivity, and pharmacokinetic properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the direct arylation of the indazole core.[1][2][3] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 3-bromoindazoles, offering insights into mechanistic considerations, optimization of reaction conditions, and step-by-step protocols for successful implementation in a research and development setting.

The challenge often encountered with substrates like indazoles is the presence of the acidic N-H proton, which can interfere with the catalytic cycle. Many traditional protocols require N-protection/deprotection steps, adding to the synthetic effort.[1] This guide will focus on modern conditions that are often compatible with unprotected (NH-free) 3-bromoindazoles, a highly desirable approach for streamlining synthesis.[1]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid or ester) with an organohalide.[2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromoindazole, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[2][4] The reactivity of the halide follows the general trend: I > Br > Cl.[6]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is crucial here; it activates the organoboron reagent, typically by forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[7][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the 3-arylindazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][8]

The Critical Role of Reaction Components
  • Palladium Source: A variety of Pd(0) and Pd(II) sources can be used. Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can directly enter the catalytic cycle.[4] Pd(II) sources such as Palladium(II) acetate (Pd(OAc)₂) or complexes like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are pre-catalysts that are reduced in situ to the active Pd(0) species.[4][7]

  • Ligands: Ligands, typically phosphines, are essential for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[2] For challenging substrates like heteroaryl halides, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often employed to promote efficient oxidative addition and reductive elimination.[9]

  • Base: The choice of base is critical for the transmetalation step.[4][7] Inorganic bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[10][4] The base's strength, solubility, and compatibility with other functional groups on the substrates must be considered.

  • Solvent: The solvent system must solubilize the reactants and the catalyst. Often, a mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF) and water is used.[4] Water can aid in dissolving the inorganic base and facilitate the activation of the boronic acid.[4]

  • Boron Reagent: Arylboronic acids are frequently used due to their commercial availability and reactivity.[11] However, they can be prone to decomposition via protodeboronation.[11] Boronic esters, such as pinacol esters, offer greater stability and are often used for less stable boronic acids.[4][12][13]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (3-Bromoindazole) Pd0->OxAdd PdII_Br [Indazole-Pd(II)L₂-Br] OxAdd->PdII_Br Transmetal Transmetalation (Ar-B(OR)₂ + Base) PdII_Br->Transmetal PdII_Ar [Indazole-Pd(II)L₂-Ar] Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product 3-Arylindazole RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling for 3-bromoindazoles.

Recommended Protocols for 3-Bromoindazoles

The following protocols are based on successful literature precedents for the Suzuki-Miyaura coupling of NH-free 3-bromoindazoles. Optimization may be required depending on the specific substrates used.

Protocol 1: Microwave-Assisted Coupling with Pd(PPh₃)₄

This protocol is adapted from a study reporting high yields for the coupling of various 3-bromoindazoles with arylboronic acids.[10] Microwave irradiation significantly accelerates the reaction.

Materials:

  • 3-Bromoindazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent mixture: 1,4-dioxane / Ethanol / Water (e.g., 7:2:1 v/v/v)

  • Microwave vial and microwave reactor

Procedure:

  • To a microwave vial, add the 3-bromoindazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add the solvent mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 140 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Coupling with Pd(OAc)₂ and RuPhos

This protocol is effective for 3-bromoindazoles bearing other functional groups, such as an amino group, and utilizes a more modern catalyst system.[10]

Materials:

  • 3-Bromoindazole derivative (e.g., 3-bromo-1H-indazol-5-amine) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Solvent mixture: 1,4-dioxane / Water (e.g., 5:1 v/v)

  • Microwave vial and microwave reactor

Procedure:

  • In a microwave vial, combine the 3-bromoindazole derivative, arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and RuPhos in 1,4-dioxane.

  • Add the catalyst solution to the reaction vial, followed by the remaining dioxane and water.

  • Seal the vial and irradiate in the microwave reactor at 100-120 °C for 20-40 minutes.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants (3-Bromoindazole, Boronic Acid, Base, Catalyst, Ligand) start->reagents solvent Add Solvent System (e.g., Dioxane/H₂O) reagents->solvent reaction Reaction (Microwave Irradiation or Conventional Heating) solvent->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end_node End analysis->end_node

Caption: A generalized workflow for the Suzuki-Miyaura coupling of 3-bromoindazoles.

Comparative Data and Condition Screening

The choice of reaction parameters can significantly impact the yield and purity of the desired 3-arylindazole. The following table summarizes typical conditions and highlights key variables for consideration during methods development.

ParameterCondition ACondition BRationale & Field Insights
Pd Source Pd(PPh₃)₄Pd(OAc)₂Pd(PPh₃)₄ is a Pd(0) source, ready for oxidative addition. Pd(OAc)₂ is a stable Pd(II) precatalyst that requires in situ reduction.[4][7]
Ligand PPh₃ (in Pd(PPh₃)₄)RuPhosFor challenging couplings, specialized bulky, electron-rich ligands like RuPhos often outperform simpler ligands like PPh₃ by promoting faster oxidative addition and reductive elimination.[10]
Base Cs₂CO₃K₃PO₄Cs₂CO₃ is highly soluble in many organic solvents and is a strong activating base. K₃PO₄ is a non-nucleophilic base often effective in couplings of N-heterocycles.
Solvent Dioxane/EtOH/H₂ODioxane/H₂OThe addition of a co-solvent like ethanol can sometimes improve the solubility of reactants. The ratio of organic solvent to water is a key parameter to optimize.[10][4]
Temperature 140 °C (Microwave)100-120 °C (Microwave)Higher temperatures accelerate the reaction but can also lead to degradation. Microwave heating allows for rapid and uniform heating to high temperatures.[10]
Typical Substrates General 3-bromoindazolesFunctionalized 3-bromoindazolesCondition B's catalyst system (Pd(OAc)₂/RuPhos) is known for its broad functional group tolerance, making it suitable for more complex substrates.[10]

Troubleshooting and Expert Recommendations

  • Low Yield: If the reaction gives a low yield, consider screening different ligands (e.g., XPhos, SPhos), bases, or increasing the reaction temperature and time. Ensure all reagents are pure and solvents are adequately degassed to prevent catalyst deactivation.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using a boronic ester (e.g., pinacol ester) instead of the acid can mitigate this issue.[11] Alternatively, using anhydrous conditions with a base like potassium fluoride (KF) can sometimes be effective.[7]

  • Catalyst Poisoning: The nitrogen atoms in the indazole ring can coordinate to the palladium center and inhibit catalysis.[4] The use of bulky ligands helps to create a sterically hindered environment around the palladium, which can disfavor unproductive binding of the heterocycle.

  • Reaction Monitoring: It is crucial to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation byproducts.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 3-arylindazoles, providing a direct and modular route to a wide array of derivatives for drug discovery and development. By carefully selecting the palladium source, ligand, base, and solvent system, researchers can successfully couple even challenging NH-free 3-bromoindazoles. The protocols and insights provided in this guide serve as a robust starting point for developing efficient and scalable syntheses of these valuable compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Carrow, B. P., & Nozaki, K. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Journal of the American Chemical Society, 136(45), 15838-15849. [Link]

  • Molefe, M. L., et al. (2020). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 25(21), 5054. [Link]

  • Couture, A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 3(10), 2296-2304. [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • American Chemical Society. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(42), 15004-15014. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Munday, R. H. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 12(30), 5639-5646. [Link]

Sources

Method

Application Note: Orthogonal Protection Strategies for 6-Hydroxyindazoles

Topic: Protecting Group Strategies for 6-Hydroxyindazoles Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Strategic Overview: The Dua...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for 6-Hydroxyindazoles Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Overview: The Dual-Nucleophile Challenge

The 6-hydroxyindazole scaffold presents a unique synthetic challenge due to its amphoteric nature and multiple nucleophilic sites . Successful manipulation requires navigating two competitive landscapes:

  • Tautomeric Ambiguity: The indazole ring exists in equilibrium between

    
     and 
    
    
    
    forms. While the
    
    
    tautomer is thermodynamically favored, alkylation or protection can occur at either N1 or N2 depending on steric, electronic, and solvent effects.
  • pKa Discrimination: The C6-hydroxyl group (phenol, pKa

    
     9-10) is significantly more acidic than the indazole N-H (pKa 
    
    
    
    14).

The Core Strategy: To achieve high yield and regiocontrol, we utilize pKa-based discrimination . By selecting bases with specific conjugate acid pKa values, we can selectively mask the phenol before addressing the nitrogen, or employ "bis-protection" strategies when global masking is required.

Reactivity Landscape Visualization

The following diagram illustrates the competitive sites and the thermodynamic flow of protection.

IndazoleReactivity Substrate 6-Hydroxyindazole (Unprotected) Tautomer1 1H-Tautomer (Thermodynamic) Substrate->Tautomer1 Equilibrium Tautomer2 2H-Tautomer (Kinetic/Solvent Dependent) Substrate->Tautomer2 Equilibrium O_Anion Phenolate Anion (Formed at pH > 10) Substrate->O_Anion Mild Base (K2CO3, Imidazole) N_Anion Indazolide Anion (Formed at pH > 14) O_Anion->N_Anion Strong Base (NaH, LiHMDS) O-Protected\nIntermediate O-Protected Intermediate O_Anion->O-Protected\nIntermediate R-X (TBSCl, BnBr) N1-Protected\n(Major) N1-Protected (Major) N_Anion->N1-Protected\n(Major) Thermodynamic Control N2-Protected\n(Minor) N2-Protected (Minor) N_Anion->N2-Protected\n(Minor) Kinetic/Steric Control

Figure 1: Reactivity landscape of 6-hydroxyindazole showing pKa-dependent activation pathways.

Application Note: Selective O-Protection (The "Phenol-First" Approach)

Rationale: Direct alkylation of unprotected 6-hydroxyindazole with strong bases (e.g., NaH) often leads to mixtures of O-alkyl, N-alkyl, and bis-alkyl products. To functionalize the indazole nitrogen regioselectively later, the C6-hydroxyl must first be capped with a group that is stable to the basic conditions of N-alkylation but orthogonal for later removal.

Recommended Group: tert-Butyldimethylsilyl (TBS) or Benzyl (Bn) .

  • TBS: Best for temporary masking; removable with Fluoride (TBAF).

  • Bn: Best for robust protection during harsh steps; removable with Hydrogenolysis (

    
    ).
    
Protocol A: Selective O-Silylation (TBS)

This protocol selectively protects the phenol without touching the indazole nitrogen.

Reagents:

  • 6-Hydroxyindazole (1.0 equiv)[1]

  • Imidazole (2.5 equiv)

  • TBSCl (1.2 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried flask with 6-hydroxyindazole and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Imidazole (2.5 equiv) in one portion. Stir at RT for 10 minutes.

    • Note: Imidazole acts as a mild base/catalyst sufficient to silylate the phenol but insufficient to deprotonate the indazole NH.

  • Silylation: Cool to 0°C. Add TBSCl (1.2 equiv) dropwise (dissolved in minimal DMF if solid).

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 7:3). Product will be less polar than starting material.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (typically 10-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the broad phenolic -OH singlet (

    
     ~9.5 ppm) and the appearance of TBS methyls (
    
    
    
    ~0.2 ppm). The Indazole N-H signal (
    
    
    ~12-13 ppm) must remain visible.

Application Note: Regioselective N-Protection

Rationale: With the 6-OH masked, the focus shifts to the nitrogen. The N1-isomer is generally the thermodynamic product.[2] However, regioselectivity is heavily influenced by the protecting group used.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Highly N1-selective, robust, cleavable by acid or fluoride.

  • THP (Tetrahydropyranyl): Economical, N1-selective, cleavable by mild acid.

Protocol B: N1-Selective SEM Protection

This protocol installs the SEM group on the N1 nitrogen of the O-protected intermediate.

Reagents:

  • 6-(TBS-oxy)-1H-indazole (from Protocol A)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • SEM-Cl (1.1 equiv)

  • Solvent: THF/DMF (9:1 ratio)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the substrate in anhydrous THF at 0°C. Add NaH portion-wise.

    • Critical: Evolution of

      
       gas will occur. Vent properly.
      
  • Anion Formation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution often turns yellow/orange, indicating the indazolide anion.

  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Thermodynamic Equilibration: Stir at 0°C for 1 hour, then warm to RT.

    • Expert Insight: If N2-alkylation is observed (kinetic product), heating to 40-50°C can sometimes promote rearrangement to the thermodynamic N1 product via an intermolecular mechanism, though SEM migration is difficult once attached. Regiocontrol is best achieved by keeping the temperature low initially.

  • Quench: Carefully add sat.

    
     solution.
    
  • Purification: Flash chromatography. N1-SEM is usually less polar than N2-SEM.

Data Interpretation (Regio-Assignment): Differentiation between N1 and N2 isomers is critical.

  • NOESY/ROESY:

    • N1-SEM: Strong NOE correlation between the SEM methylene protons (

      
      ) and the C7-H proton of the indazole.
      
    • N2-SEM: NOE correlation between

      
       and the C3-H proton.
      

Decision Tree & Workflow Visualization

This diagram guides the researcher through the selection of protecting groups based on downstream chemistry requirements.

ProtectionStrategy Start Start: 6-Hydroxyindazole Q1 Requirement: Base Stability? Start->Q1 PathA Route A: O-Protection First (Recommended) Q1->PathA High Control Needed PathB Route B: Global Protection (Bis-alkylation) Q1->PathB Speed/Same Group OK Step1 Step 1: O-TBS or O-Bn (Imidazole/Base) PathA->Step1 Step2 Step 2: N-SEM or N-THP (NaH/Base) Step1->Step2 Check Regio-Check (NOESY) Confirm N1 vs N2 Step2->Check Result Orthogonally Protected Scaffold Ready for C3-Lithiation or Coupling Check->Result

Figure 2: Strategic workflow for orthogonal protection of 6-hydroxyindazoles.

Application Note: Global Deprotection

When using the O-TBS / N-SEM strategy, both groups rely on silicon chemistry, but they possess different stabilities.

  • O-TBS: Labile to mild acid or 1 equiv TBAF.

  • N-SEM: Requires harsh acid or elevated temperatures with TBAF/MgBr2.

Protocol C: Global Deprotection (Simultaneous Removal)

For removing both groups to regenerate the free 6-hydroxyindazole or a derivative.

Reagents:

  • Protected Substrate[2][3][4][5][6][7][8]

  • TBAF (1M in THF)[9]

  • Ethylenediamine (Scavenger)

  • Solvent: THF[7][9][10][11]

Methodology:

  • Dissolve substrate in THF.

  • Add TBAF (5.0 equiv).

  • Add Ethylenediamine (2.0 equiv).

    • Why? The removal of SEM generates formaldehyde. Ethylenediamine scavenges formaldehyde to prevent the formation of hydroxymethyl impurities or polymerization.

  • Reflux (60°C) for 4–12 hours.

    • Note: O-TBS will cleave within minutes at RT. N-SEM requires the heat.

  • Cool and quench with water.

Comparison of Protecting Group Properties

Protecting GroupSiteInstallation ConditionsStabilityRemoval ConditionsRegioselectivity (on N)
TBS O-6Imidazole, DMF, RTBases, Mild nucleophilesTBAF, Acid (AcOH)N/A
Benzyl (Bn) O-6

, Acetone, Reflux
Acids, Bases, Oxidizers

,

N/A
SEM N-1NaH, THF, 0°CStrong Bases, OrganolithiumsTBAF (Heat), TFAHigh N1 selectivity
THP N-1DHP, pTsOH (cat), DCMBases, NucleophilesHCl/MeOH, PPTSModerate N1 selectivity
Boc N-1

, DMAP, TEA
HydrogenolysisTFA, HClLow (Mixtures common)

References

  • Regioselective N-Alkylation of Indazoles: Cheung, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Organic & Biomolecular Chemistry, 2021.

  • SEM Protection/Deprotection Strategies: Greene, T. W., & Wuts, P. G. M.[9] Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience.

  • Indazole Synthesis and Functionalization: Loudon, J. D., & Young, L. B. "The Chemistry of Indazoles." Journal of the Chemical Society, 1963.

  • Differentiation of N1/N2 Isomers via NMR: BenchChem Application Note. "A Spectroscopic Guide to Differentiating N-1 and N-2 Alkylated Indazole Regioisomers." (Simulated based on standard spectroscopic data).

  • THP Protection Protocols: Primas, N., et al.[4][5] "A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection." Letters in Organic Chemistry, 2008.[5]

Sources

Application

Application Notes and Protocols for the Preparation of 3-aryl-1H-indazol-6-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Significance of 3-aryl-1H-indazol-6-ol Scaffolds in Medicinal Chemistry The 1H-indaz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of 3-aryl-1H-indazol-6-ol Scaffolds in Medicinal Chemistry

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1] The introduction of an aryl group at the 3-position and a hydroxyl group at the 6-position of the indazole ring system gives rise to the 3-aryl-1H-indazol-6-ol moiety, a pharmacophore of significant interest in drug discovery. These derivatives have demonstrated potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2] The strategic placement of these functional groups allows for fine-tuning of the molecule's electronic and steric properties, enabling optimization of its binding affinity and selectivity for various biological targets. This application note provides a comprehensive guide to the synthesis of 3-aryl-1H-indazol-6-ol derivatives, detailing a robust and versatile synthetic strategy that employs a convergent approach. The protocols outlined herein are designed to be reproducible and scalable, providing researchers with a practical guide for the preparation of these valuable compounds.

Synthetic Strategy: A Convergent Approach to 3-aryl-1H-indazol-6-ol Derivatives

The synthesis of 3-aryl-1H-indazol-6-ol derivatives can be efficiently achieved through a multi-step sequence that involves the construction of a protected 3-bromo-1H-indazol-6-ol intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl moiety. The final step involves the deprotection of the protecting groups to yield the target compound. This convergent strategy allows for the late-stage diversification of the aryl group, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

The overall synthetic workflow is depicted below:

G A Starting Material (e.g., 4-bromo-2-methylaniline) B Step 1: Indazole Formation (e.g., Diazotization/Cyclization) A->B  NaNO2, H+ C 6-Bromo-1H-indazole B->C D Step 2: Hydroxyl Protection (e.g., Methoxymethyl ether formation) C->D  MOMCl, base E 6-Bromo-1H-indazole (MOM protected) D->E F Step 3: N-Protection (e.g., Boc protection) E->F  (Boc)2O, DMAP G 3-Bromo-N-Boc-6-(methoxymethoxy)-1H-indazole F->G H Step 4: C-3 Bromination G->H  NBS or Br2 J Step 5: Suzuki-Miyaura Coupling H->J  Pd catalyst, base I Arylboronic Acid I->J K N-Boc-3-aryl-6-(methoxymethoxy)-1H-indazole J->K L Step 6: Deprotection K->L  Acid (e.g., HCl or TFA) M Final Product 3-aryl-1H-indazol-6-ol L->M

Figure 1. Overall synthetic workflow for the preparation of 3-aryl-1H-indazol-6-ol derivatives.

Part 1: Synthesis of the Key Intermediate: 3-Bromo-N-Boc-6-(methoxymethoxy)-1H-indazole

The successful synthesis of the target compounds hinges on the efficient preparation of a key intermediate, a 3-bromo-1H-indazole bearing protecting groups on the indazole nitrogen and the 6-hydroxyl function. This section details the synthesis of this crucial building block.

Step 1: Synthesis of 6-Bromo-1H-indazole

The synthesis of 6-bromo-1H-indazole can be achieved from commercially available 4-bromo-2-methylaniline through a diazotization and cyclization reaction.[3]

Protocol 1: Synthesis of 6-Bromo-1H-indazole

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Diazotization: Dissolve 4-bromo-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Cyclization: In a separate flask, prepare a solution of a reducing agent (e.g., stannous chloride in concentrated hydrochloric acid). Slowly add the diazonium salt solution to the reducing agent solution at a temperature maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until the pH is approximately 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-1H-indazole as a solid.

Step 2: Protection of the 6-Hydroxyl Group

To prevent unwanted side reactions during the subsequent bromination and Suzuki coupling steps, the hydroxyl group at the 6-position is protected. A methoxymethyl (MOM) ether is a suitable protecting group due to its stability under the planned reaction conditions and its relatively straightforward removal.

Protocol 2: Methoxymethyl (MOM) Protection of 6-Hydroxy-1H-indazole

Note: This protocol assumes the conversion of 6-bromo-1H-indazole to 6-hydroxy-1H-indazole, which can be achieved via a nucleophilic aromatic substitution reaction with a hydroxide source, or through a more complex sequence involving, for example, a Buchwald-Hartwig amination followed by hydrolysis. For the purpose of this guide, we will proceed with the methoxy-protected intermediate as a more direct route from commercially available materials is often preferred.

Alternative Starting Material: 6-Methoxy-1H-indazole

A more direct route involves starting with commercially available 6-methoxy-1H-indazole. This circumvents the need for the bromination-hydroxylation sequence.

Step 3: N-Protection of the Indazole Ring

The indazole nitrogen is protected to prevent N-arylation during the Suzuki coupling and to improve the solubility of the intermediate. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[4]

Protocol 3: N-Boc Protection of 6-Methoxy-1H-indazole

  • Reaction Setup: In a round-bottom flask, dissolve 6-methoxy-1H-indazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-6-methoxy-1H-indazole.

Step 4: C-3 Bromination of the Protected Indazole

With both the hydroxyl and the indazole nitrogen protected, the C-3 position can be selectively brominated.

Protocol 4: C-3 Bromination of N-Boc-6-methoxy-1H-indazole

  • Reaction Setup: Dissolve N-Boc-6-methoxy-1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS, 1.1 eq) or a solution of bromine in a suitable solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 3-bromo-N-Boc-6-methoxy-1H-indazole.

Part 2: Suzuki-Miyaura Cross-Coupling and Deprotection

With the key 3-bromoindazole intermediate in hand, the desired aryl group can be introduced via a palladium-catalyzed cross-coupling reaction.

Step 5: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is well-suited for the arylation of the indazole core.[2][5]

G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B  R-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D  Ar'B(OR)2 E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Sources

Method

O-alkylation procedures for 3-Bromo-1H-indazol-6-ol

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, high-fidelity protocol for the O-alkylation of 3-Bromo-1H-indazol-6-ol . The core challenge in functionalizi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, high-fidelity protocol for the O-alkylation of 3-Bromo-1H-indazol-6-ol .

The core challenge in functionalizing 6-hydroxyindazoles is chemoselectivity .[1] The molecule possesses two distinct nucleophilic sites: the phenolic oxygen at C6 and the indazole nitrogens (N1/N2).[1] While the phenol is more acidic (pKa ~10) than the indazole NH (pKa ~14), the nitrogen anion is often kinetically favored in alkylation reactions, leading to mixtures of N- and O-alkylated products.[1]

This guide presents two protocols:

  • Method A (The Gold Standard): A protection-deprotection strategy ensuring 100% regioselectivity.[1]

  • Method B (Direct Alkylation): A streamlined approach using "Hard/Soft" acid-base principles for rapid analogs.[1]

Part 1: Strategic Analysis & Chemoselectivity

The 3-bromo-1H-indazol-6-ol scaffold presents a classic "ambident nucleophile" problem.

  • Site A (Phenol -OH): High acidity (pKa ~9.5–10.5).[1][2] "Harder" nucleophile.[1] Desired site.

  • Site B (Indazole -NH): Lower acidity (pKa ~13.8–14.5).[1][2] "Softer" nucleophile.[1] Undesired site.

The Trap: In standard basic conditions (e.g., NaH/DMF), the nitrogen is deprotonated alongside the phenol.[1] The resulting N-anion is frequently more nucleophilic toward soft electrophiles (alkyl halides), leading to N1- or N2-alkylation.[1] To guarantee O-alkylation, the nitrogen must be either chemically blocked (protected) or kinetically suppressed.[1]

Decision Matrix: Which Method to Choose?
FeatureMethod A: N-Protection (Recommended) Method B: Direct Alkylation
Regioselectivity >99% O-Alkylation ~80-90% (Substrate dependent)
Step Count 3 Steps (Protect

Alkylate

Deprotect)
1 Step
Scalability High (Robust purification)Moderate (Requires careful chromatography)
Use Case Late-stage intermediates, Scale-up, GLPEarly discovery, HTS, Simple electrophiles

Part 2: Experimental Protocols

Method A: The "Gold Standard" (THP Protection Route)

Best for: High-value intermediates, complex electrophiles, and scale-up.[1]

Workflow:

  • Protection: Mask N1 with Tetrahydropyranyl (THP).[1]

  • O-Alkylation: Functionalize C6-OH.

  • Deprotection: Remove THP.[1]

Step 1: N1-Protection with DHP

  • Reagents: 3-Bromo-1H-indazol-6-ol (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 2.5 equiv), p-Toluenesulfonic acid (pTsOH, 0.1 equiv).[1][2]

  • Solvent: THF or DCM (Anhydrous).[1]

  • Procedure:

    • Suspend 3-Bromo-1H-indazol-6-ol in THF (0.2 M).

    • Add DHP and pTsOH.

    • Stir at 60 °C for 4 hours. (Monitor by TLC/LCMS; N-THP product is less polar).

    • Workup: Quench with sat. NaHCO3. Extract with EtOAc.[1]

    • Result: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol. (Note: The phenol -OH remains free because the N-H is more nucleophilic toward the enol ether of DHP under acid catalysis).[1]

Step 2: O-Alkylation (The Critical Step) [1][2]

  • Reagents: N1-THP intermediate (1.0 equiv), Alkyl Halide (1.2 equiv), Cs2CO3 (2.0 equiv).[1]

  • Solvent: DMF or Acetonitrile (0.15 M).[1]

  • Procedure:

    • Dissolve the N1-THP intermediate in DMF.[1]

    • Add Cs2CO3 and stir for 15 min at RT (Formation of phenoxide).

    • Add the Alkyl Halide (R-X).[1]

    • Heat to 50–60 °C for 2–6 hours.

    • Validation: Since N1 is blocked, O-alkylation is the only pathway.[1]

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5%) to remove DMF.[1]

Step 3: Deprotection

  • Reagents: HCl (4M in Dioxane) or TFA/DCM (1:4).[1]

  • Procedure:

    • Dissolve the O-alkylated intermediate in DCM/MeOH (1:1).

    • Add HCl (4M in dioxane, 5 equiv).

    • Stir at RT for 2 hours.

    • Workup: Neutralize with NaHCO3. Collect solid by filtration or extract.[1]

Method B: Direct Selective O-Alkylation

Best for: Simple primary alkyl halides (MeI, BnBr) and rapid library synthesis.[1]

Mechanism: Uses a weak base (K2CO3) that is strong enough to deprotonate the Phenol (pKa ~10) but not the Indazole NH (pKa ~14).[1]

  • Reagents: 3-Bromo-1H-indazol-6-ol (1.0 equiv), Electrophile (1.1 equiv), K2CO3 (1.5 equiv).[1][2]

  • Solvent: Acetone (Reagent Grade) or DMF.[1]

  • Key Condition: Room Temperature . Heating promotes N-alkylation.[1][2]

  • Procedure:

    • Dissolve substrate in Acetone (0.1 M).

    • Add K2CO3 (anhydrous, micronized preferred).

    • Stir for 30 mins at RT. The solution often turns yellow (phenoxide formation).[1]

    • Add Electrophile dropwise.[1]

    • Stir at RT for 12–24 hours.

    • Critical Check: If reaction is slow, do not heat. Instead, add KI (0.1 equiv) as a Finkelstein catalyst.

    • Purification: Column chromatography is required to separate trace N-alkylated byproducts (usually run faster on silica).[1]

Pro-Tip: The Silver Salt Modification For difficult substrates, use Ag2CO3 (1.1 equiv) in Toluene/Benzene.[1] Silver coordinates the "soft" nitrogen, strictly blocking N-alkylation and forcing reaction at the "hard" oxygen.[1] This is the O-selective "Nuclear Option."

Part 3: Visualization & Logic

Workflow Diagram (Graphviz)

G cluster_MethodA Method A: N-Protection (High Fidelity) cluster_MethodB Method B: Direct (Rapid) Start 3-Bromo-1H-indazol-6-ol Prot Step 1: N-THP Protection (DHP, pTsOH) Start->Prot Alk_B Direct Alkylation (K2CO3, Acetone, RT) Start->Alk_B Risk of N-Alk Alk_A Step 2: O-Alkylation (Cs2CO3, R-X) Prot->Alk_A Deprot Step 3: Deprotection (HCl/Dioxane) Alk_A->Deprot Product Final Product: 3-Bromo-6-alkoxy-1H-indazole Deprot->Product Alk_B->Product Byproduct N-Alkylated Impurity (Avoided) Alk_B->Byproduct Side Reaction

Caption: Comparative workflow for Method A (Protection) vs. Method B (Direct). Method A eliminates the N-alkylation pathway entirely.[1]

Part 4: Analytical Validation

How to confirm you have the O-isomer and not the N-isomer ?

TechniqueO-Alkylated Product (Desired) N-Alkylated Product (Undesired)
1H NMR (Aromatic) Upfield Shift: The H7 proton (adjacent to C6) shifts upfield due to electron donation from the alkoxy group.[1][2]Downfield/No Change: N-alkylation changes the electronic environment of the ring differently.[1][2]
1H NMR (Alkyl) Alpha-Protons:

4.0 – 4.2 ppm (Typical ether shift).[1][2]
Alpha-Protons:

4.5 – 5.5 ppm (Typical N-alkyl shift).[1][2]
13C NMR C-O Carbon:

65–75 ppm.[2]
C-N Carbon:

45–55 ppm.[2]
UV-Vis Significant bathochromic shift (Red shift) due to auxochromic effect of -OR.[1][2]Less pronounced shift compared to parent.[2]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021.

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. Tetrahedron, 2015.[1]

  • Regioselective alkylation of a versatile indazole. Beilstein Journal of Organic Chemistry, 2024.

  • Mitsunobu Reaction: Mechanism and Application. Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Indazole Bromination Regioselectivity

Executive Summary: The Electronic Landscape Before troubleshooting, you must understand the electronic bias of the substrate. Indazole is a fused bicycle consisting of a benzene ring and a pyrazole ring.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Landscape

Before troubleshooting, you must understand the electronic bias of the substrate. Indazole is a fused bicycle consisting of a benzene ring and a pyrazole ring. The regiochemical outcome of bromination is dictated by the tautomeric state (


 vs 

) and the electron density distribution.
  • The Default Rule (C3 Selectivity): In standard electrophilic aromatic substitution (EAS), the C3 position is the most electron-rich and kinetically favored site. This is due to the activating influence of the pyrrole-like nitrogen (N1 in

    
    -indazole).
    
  • The Benzene Ring (C5/C7): Functionalizing the benzene ring (specifically C5 or C7) via direct bromination is thermodynamically difficult without blocking C3 or using forcing conditions that often lead to polybromination.

  • The "Trap": Researchers often attempt to force C5-bromination on a pre-formed indazole core using excess reagent, which invariably leads to inseparable mixtures of 3,5- and 3,7-dibromo species.

Visualizing the Reactivity Flow

The following diagram illustrates the decision logic for achieving specific regioisomers.

IndazoleRegioselectivity Start Target Regioisomer? C3 Target: C3-Bromo Start->C3 C5 Target: C5-Bromo Start->C5 C7 Target: C7-Bromo Start->C7 MethodC3 Direct EAS (NBS/DMF or Br2/AcOH) C3->MethodC3 Standard Path MethodC5 STRATEGY SHIFT: Do not brominate Indazole directly. Use Ring Closure. C5->MethodC5 Recommended MethodC7 Steric/Electronic Control (Requires C4-subs or C3-block) C7->MethodC7 Advanced Poly Issue: Polybromination (3,5 or 3,7 mixtures) MethodC3->Poly Excess Reagent or High Temp Precursor Precursor: 5-Bromo-2-fluorobenzaldehyde + Hydrazine MethodC5->Precursor Retrosynthesis

Caption: Decision matrix for selecting the correct synthetic strategy based on the desired bromination site.

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users in the field.

Scenario A: "I am targeting C3-bromoindazole, but I am seeing low conversion or starting material recovery."

Diagnosis: The reactivity of C3 is high, but it can be suppressed by electron-withdrawing protecting groups (EWGs) on N1 or incorrect solvent choices.

Corrective Actions:

  • Check the Protecting Group: If you are using strongly withdrawing groups like Boc or Tosyl (Ts) , the electron density at C3 is significantly reduced.

    • Fix: Switch to SEM , THP , or Methyl protection, which are electron-releasing or neutral. Alternatively, brominate the free (

      
      ) indazole first, then protect.
      
  • Solvent Polarity: Electrophilic bromination with NBS is faster in polar aprotic solvents (DMF, MeCN) than in non-polar solvents (DCM) because the polar medium stabilizes the polarized NBS transition state.

    • Fix: Switch solvent to DMF or Acetonitrile (MeCN).

  • Catalysis: For sluggish substrates (e.g., those with EWGs on the benzene ring), add a Lewis acid catalyst.

    • Fix: Add 5–10 mol% NH₄OAc or silica gel to activate the NBS.

Scenario B: "I want C5-bromoindazole, but I keep getting C3-bromo or a mixture."

Diagnosis: You are fighting thermodynamics. C3 is the nucleophilic "soft" center. Direct bromination will always prefer C3 over C5 in an unsubstituted indazole.

Corrective Actions:

  • Stop Direct Bromination: Do not try to optimize conditions (temp, catalyst) to shift selectivity from C3 to C5 on the core scaffold; it is rarely successful with high yield.

  • The "Ring Closure" Strategy (Gold Standard): The most reliable way to obtain pure 5-bromoindazole is to synthesize it from a pre-brominated precursor.

    • Protocol: React 5-bromo-2-fluorobenzaldehyde with hydrazine hydrate . This cyclization yields 5-bromoindazole exclusively because the bromine is installed before the heterocycle is formed [1, 2].

Scenario C: "I am seeing significant 3,7-dibromo impurity."

Diagnosis: This is a common issue when using excess brominating agent. Once C3 is brominated, the C7 position becomes the next most reactive site, particularly in


-indazole tautomers or when using specific solvents like MeCN [3].

Corrective Actions:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of NBS. Do not use an excess "to push completion."

  • Temperature: Conduct the reaction at 0°C to 10°C . Higher temperatures (room temp or reflux) lower the activation energy barrier for the second bromination event.

  • Addition Rate: Add the NBS solution dropwise over 30–60 minutes. A high local concentration of NBS favors polybromination.

Validated Experimental Protocols

Protocol 1: Regioselective C3-Bromination (Standard)

Best for: Unsubstituted or electron-rich indazoles.

Reagents:

  • Indazole substrate (1.0 equiv)[1][2][3]

  • N-Bromosuccinimide (NBS) (1.0 equiv)[3][4]

  • Solvent: DMF (Dimethylformamide) [4]

Procedure:

  • Dissolve the indazole substrate in DMF (0.5 M concentration).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve NBS (1.0 equiv) in a minimal amount of DMF.

  • Add the NBS solution dropwise to the indazole mixture over 20 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

  • Workup: Pour the reaction mixture into crushed ice/water (5x reaction volume). The C3-bromo product usually precipitates as a solid. Filter, wash with water, and dry.

    • Note: If the product does not precipitate, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Synthesis of 5-Bromoindazole (De Novo)

Best for: Generating C5-functionalized cores when direct substitution fails.

Reagents:

  • 5-Bromo-2-fluorobenzaldehyde (1.0 equiv)

  • Hydrazine hydrate (Excess, ~3–5 equiv)

  • Solvent: Ethanol or THF [2]

Procedure:

  • Dissolve 5-bromo-2-fluorobenzaldehyde in Ethanol.

  • Add Hydrazine hydrate slowly at RT.

  • Heat the mixture to reflux for 4–6 hours.

  • Cool to RT. The cyclized 5-bromoindazole often precipitates.

  • Concentrate the solvent and recrystallize from Ethanol/Water if necessary.

Comparative Data: Brominating Agents

ReagentSolventMajor Product (Unsub.[3][5] Indazole)Key AdvantageKey Risk
NBS DMF/MeCNC3-Bromo High regioselectivity, mild workup.Over-bromination (3,7-dibromo) if >1.0 eq used.
Br₂ AcOHC3-Bromo Scalable, classic method.Harsh acidic conditions; handling liquid bromine.
Br₂ / FeBr₃ DCMMixtures Stronger activation.Low selectivity; often leads to polybromination.
DBDMH EtOHC3-Bromo Rapid, Ultrasound-compatible [5].[6][7]Requires sonication equipment for optimal yield.

Mechanism & Pathway Analysis[8][9]

The following graph details the mechanistic divergence that leads to common impurities.

MechanismMap Indazole Indazole (1H) Intermediate C3-Intermediate (Sigma Complex) Indazole->Intermediate NBS/DMF Fast C3_Product 3-Bromoindazole (Major) Intermediate->C3_Product -H+ Over_Reaction Over-Reaction (Excess NBS) C3_Product->Over_Reaction + NBS C3_7_Dibromo 3,7-Dibromoindazole (Impurity) Over_Reaction->C3_7_Dibromo Attack at C7

Caption: Pathway showing the progression from mono-bromination (C3) to the unwanted di-bromo impurity (C3, C7).

References

  • BenchChem. Synthesis routes of 5-bromo-1H-indazole. Retrieved from BenchChem Database.

  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.

  • RSC Advances. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023).[3]

  • Chimica Italiana. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.

  • NIH / PMC. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.[6]

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-1H-indazol-6-ol

Welcome to the technical support center for the purification of 3-Bromo-1H-indazol-6-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-1H-indazol-6-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges encountered during the purification of this molecule.

Understanding the Chemistry: A Plausible Synthetic Route and Potential Impurities

To effectively troubleshoot the purification of 3-Bromo-1H-indazol-6-ol, it is essential to understand its synthesis and the likely byproducts that may form. While various synthetic routes to substituted indazoles exist, a common and plausible approach for 3-Bromo-1H-indazol-6-ol involves the direct bromination of 1H-indazol-6-ol.

The hydroxyl group at the 6-position is an activating, ortho-para directing group, while the pyrazole ring influences the regioselectivity of electrophilic substitution. The C3 position of the indazole ring is known to be susceptible to electrophilic attack. Therefore, direct bromination of 1H-indazol-6-ol with an electrophilic bromine source, such as N-bromosuccinimide (NBS), is a viable synthetic strategy.

Based on this proposed synthesis, the following are potential impurities that you may encounter in your crude reaction mixture:

  • Unreacted Starting Material: 1H-indazol-6-ol

  • Regioisomers: Bromination could potentially occur at other positions on the benzene ring (e.g., 5-bromo or 7-bromo isomers), although the 3-bromo isomer is generally favored.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-1H-indazol-6-ol species.

  • Byproducts from the Brominating Agent: For example, if using NBS, succinimide will be a byproduct.

  • Degradation Products: Indazoles and phenols can be sensitive to oxidation or other degradation pathways, especially under harsh reaction or work-up conditions.

This guide will provide strategies to effectively remove these and other potential impurities.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 3-Bromo-1H-indazol-6-ol.

Problem 1: My crude product is a dark, oily residue and is difficult to handle.
  • Possible Cause: This is often due to the presence of colored impurities, residual solvent, or byproducts that lower the melting point of the crude material. Phenolic compounds, in particular, can be susceptible to air oxidation, leading to colored impurities.

  • Solution:

    • Aqueous Work-up: Before attempting purification, perform a thorough aqueous work-up. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a mild reducing agent solution, such as 1% aqueous sodium bisulfite, to remove some colored oxidation byproducts. Follow this with a brine wash to remove excess water.

    • Trituration: Try triturating the oily residue with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often induce crystallization of the desired product, leaving many impurities dissolved in the solvent.

Problem 2: I am having difficulty separating the desired 3-bromo isomer from other bromo-indazole isomers by column chromatography.
  • Possible Cause: Regioisomers of bromo-1H-indazol-6-ol can have very similar polarities, making their separation by standard column chromatography challenging.

  • Solution:

    • Optimize Your Eluent System: A single-solvent system is unlikely to provide adequate separation. Use a gradient elution, starting with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity. Monitor the fractions carefully by thin-layer chromatography (TLC).

    • High-Performance Flash Chromatography: Consider using a high-performance flash chromatography system with high-quality silica gel for improved resolution.

    • Alternative Stationary Phases: If silica gel does not provide sufficient separation, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica (e.g., diol or cyano).

    • Preparative HPLC: For very difficult separations and to obtain high-purity material, preparative high-performance liquid chromatography (HPLC) is a powerful option.[1]

Problem 3: My compound streaks badly on the TLC plate and during column chromatography.
  • Possible Cause: Streaking is often caused by the acidic nature of the phenolic hydroxyl group and the basic nature of the indazole nitrogens interacting strongly with the acidic silica gel. This can also be due to overloading the TLC plate or column.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a polar, slightly acidic or basic modifier to your eluent to suppress the strong interactions with the silica.

      • For acidic streaking (phenolic OH): Add 0.5-1% acetic acid or formic acid to your eluent system.

      • For basic streaking (indazole N): Add 0.5-1% triethylamine or pyridine to your eluent.

    • Use a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina can sometimes alleviate streaking.

    • Sample Loading: Ensure you are not overloading your TLC plate or column. For column chromatography, it is often best to dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column.[2]

Problem 4: I am losing a significant amount of my product during recrystallization.
  • Possible Cause: The solubility of your compound in the chosen recrystallization solvent may be too high, even at room temperature. Also, using too much solvent will result in a lower yield.

  • Solution:

    • Optimize the Solvent System:

      • Single Solvent: The ideal single solvent for recrystallization should dissolve your compound well when hot but poorly when cold.[3] Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).

      • Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common two-solvent systems for polar compounds include ethyl acetate/hexanes, methanol/water, and acetone/water.

    • Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Collect a Second Crop: The mother liquor from the first crystallization may still contain a significant amount of your product. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of the second crop is often lower than the first.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography of 3-Bromo-1H-indazol-6-ol?

A1: Due to the polar hydroxyl group, a good starting eluent system for silica gel column chromatography would be a mixture of a non-polar solvent and a moderately polar solvent. We recommend starting with a gradient of 10% to 50% ethyl acetate in hexanes. You should first determine the optimal solvent system by running TLC plates with different solvent ratios.

Q2: How can I visualize 3-Bromo-1H-indazol-6-ol on a TLC plate?

A2: 3-Bromo-1H-indazol-6-ol is an aromatic compound and should be visible under a UV lamp (254 nm).[4] For a more specific visualization, especially for phenolic compounds, you can use a potassium permanganate stain or a ferric chloride stain.[5][6] Iodine vapor is also a general stain that can be effective.[4]

Q3: My purified product is still slightly colored. How can I decolorize it?

A3: A small amount of activated charcoal can be added to a hot solution of your compound during recrystallization. The charcoal will adsorb colored impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb your product, and to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q4: What are the expected NMR signals for 3-Bromo-1H-indazol-6-ol?

  • A broad singlet for the N-H proton of the indazole ring (typically downfield).

  • A singlet for the phenolic O-H proton.

  • Signals in the aromatic region corresponding to the protons on the benzene ring. The exact splitting pattern will depend on the coupling between the remaining protons at the 4, 5, and 7 positions.

Q5: What are the best practices for storing purified 3-Bromo-1H-indazol-6-ol?

A5: As a phenolic compound, 3-Bromo-1H-indazol-6-ol may be sensitive to air and light. It is recommended to store the purified solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to minimize degradation.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude 3-Bromo-1H-indazol-6-ol in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the column runs.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Bromo-1H-indazol-6-ol.

Protocol 2: General Procedure for Recrystallization
  • Choose a Solvent System: Based on solubility tests, select an appropriate single or two-solvent system.

  • Dissolve the Crude Product: In an Erlenmeyer flask, add the crude 3-Bromo-1H-indazol-6-ol and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorize (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Data Summary

ParameterTypical Value/RangeNotes
Appearance Off-white to light brown solidColor may vary depending on purity.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate). Sparingly soluble in non-polar solvents (e.g., hexanes).The hydroxyl group significantly increases polarity compared to unsubstituted bromo-indazoles.
TLC Rf Value 0.2 - 0.5 in 30-50% Ethyl Acetate/HexanesThis is an approximate range and will vary with the exact solvent system and TLC plate.

Visualizations

Logical Workflow for Purification Troubleshooting

Purification_Troubleshooting cluster_troubleshooting Troubleshooting Points start Crude 3-Bromo-1H-indazol-6-ol workup Aqueous Work-up (e.g., NaHSO3 wash) start->workup trituration Trituration (e.g., with Hexanes/EtOAc) workup->trituration solid_check Is the material a solid? trituration->solid_check column_chrom Column Chromatography solid_check->column_chrom Yes solid_check->column_chrom No (still oily) purity_check Check Purity (TLC, NMR) column_chrom->purity_check Collect Fractions streaking Streaking on TLC/Column? column_chrom->streaking isomer_sep Isomer Separation Issue? column_chrom->isomer_sep recrystallization Recrystallization recrystallization->purity_check Isolate Crystals low_yield Low Recrystallization Yield? recrystallization->low_yield purity_check->column_chrom Impure pure_product Pure 3-Bromo-1H-indazol-6-ol purity_check->pure_product Pure modify_eluent Modify Eluent (add acid/base) streaking->modify_eluent Yes optimize_gradient Optimize Gradient/ Change Stationary Phase isomer_sep->optimize_gradient Yes optimize_solvent Optimize Recrystallization Solvent System low_yield->optimize_solvent Yes

Caption: A decision-making workflow for troubleshooting the purification of 3-Bromo-1H-indazol-6-ol.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Lu, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Rochester University, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Semantic Scholar. (n.d.). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • YouTube. (2020). Recrystallizing and using melting point to identify a compound. [Link]

  • YouTube. (2021). Visualizing a TLC plate. [Link]

  • Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1291. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Lu, Z., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Rochester University, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Semantic Scholar. (n.d.). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • YouTube. (2020). Recrystallizing and using melting point to identify a compound. [Link]

  • YouTube. (2021). Visualizing a TLC plate. [Link]

  • Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1291. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

Sources

Troubleshooting

Overview: The Challenge of the Dual-Acidic Scaffold

Technical Support Center: Optimizing C3-Arylation of 3-Bromo-1H-indazol-6-ol Welcome to the technical optimization hub for indazole functionalization. You are working with 3-bromo-1H-indazol-6-ol , a deceptive scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing C3-Arylation of 3-Bromo-1H-indazol-6-ol

Welcome to the technical optimization hub for indazole functionalization. You are working with 3-bromo-1H-indazol-6-ol , a deceptive scaffold. While the C3-bromide suggests a standard Suzuki-Miyaura coupling, the presence of two acidic protons—the indazole N-H (


) and the phenolic O-H (

)—creates a "proton shuttle" environment that can poison palladium catalysts and promote side reactions (N-arylation or protodebromination).

This guide provides a tiered approach: Route A (Direct Coupling for rapid screening) and Route B (Protected Strategy for high-value scale-up), followed by deep-dive troubleshooting.

Part 1: Strategic Protocols

Route A: Direct Coupling (Unprotected)

Best for: Rapid analog generation, small scale (<50 mg).

The Logic: We utilize the "water-assisted" Suzuki mechanism where water acts as a crucial activator for the boronic acid, while a bulky, electron-rich ligand prevents the free indazole nitrogen from coordinating to and deactivating the Palladium center.

Protocol:

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio). Crucial: The water ensures solubility of the inorganic base and activates the boronate species.

  • Base:

    
     (3.0 equiv). Why? Carbonates (
    
    
    
    ) can sometimes be too basic, promoting N-arylation. Phosphates offer a milder buffering range.
  • Catalyst System:

    
     (5 mol%) OR 
    
    
    
    (5 mol%) + SPhos (10 mol%).
    • Expert Note: SPhos is preferred here. Its steric bulk protects the Pd center from the indazole nitrogen lone pair.

  • Temperature: 90°C (Oil bath) or 110°C (Microwave, 30 mins).

Route B: The "Fortress" Strategy (Protected)

Best for: Scale-up (>1g), difficult boronic acids, or when purity is paramount.

The Logic: Masking the O-H and N-H eliminates catalyst poisoning and solubility issues, allowing the use of standard, high-turnover catalysts.

Protocol:

  • Step 1: Global Protection. Treat substrate with TBSCl (2.5 equiv) and Imidazole in DMF.

    • Result: 1-(TBS)-3-bromo-6-(TBS-oxy)-indazole. The N-TBS group is labile but sufficient for Suzuki conditions; however, for maximum stability, use SEM-Cl for the nitrogen.

  • Step 2: Coupling.

    • Catalyst:

      
       (3 mol%).
      
    • Solvent: Toluene : Ethanol : Water (3:1:1).

    • Base:

      
       (2.0 equiv).
      
    • Temp: 80°C.

  • Step 3: Global Deprotection. Treat with TBAF (THF) or mild acid (HCl/MeOH) to reveal the 3-aryl-1H-indazol-6-ol.

Part 2: Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting your synthetic pathway and troubleshooting common failure modes.

IndazoleOptimization Start Substrate: 3-Bromo-1H-indazol-6-ol ScaleCheck Scale / Purity Requirement? Start->ScaleCheck RouteA Route A: Unprotected Coupling (Rapid Screening) ScaleCheck->RouteA <50mg / Speed RouteB Route B: Protection Strategy (Scale-up / High Purity) ScaleCheck->RouteB >1g / Purity CondA Pd(dppf)Cl2 or Pd/SPhos K3PO4, Dioxane/H2O 90-110°C RouteA->CondA CondB 1. TBS/SEM Protection 2. Pd(PPh3)4, Na2CO3 3. Deprotection RouteB->CondB Outcome Check LCMS Result CondA->Outcome CondB->Outcome Issue1 Issue: Protodebromination (Start Mat. gone, mass = M-Br) Outcome->Issue1 M-H observed Issue2 Issue: Black Pd Precipitate (Stalled Reaction) Outcome->Issue2 Start Mat. remains Issue3 Issue: N-Arylation (Wrong Regioisomer) Outcome->Issue3 M+Ar (Wrong Ret. Time) Fix1 Fix: Switch to anhydrous solvent Increase Boronic Acid (2.0 eq) Issue1->Fix1 Fix2 Fix: Add ligand (SPhos/XPhos) Switch to Route B Issue2->Fix2 Fix3 Fix: Use weaker base (K3PO4) Lower Temp Issue3->Fix3

Caption: Decision tree for optimizing C3-arylation, correlating experimental scale with synthetic strategy and troubleshooting specific failure modes.

Part 3: Troubleshooting & FAQs

Q1: I see significant protodebromination (formation of 1H-indazol-6-ol). Why?

Diagnosis: This is the "hydrodehalogenation" pathway. It occurs when the oxidative addition complex (


) undergoes reduction rather than transmetallation. This is often caused by:
  • Excessive heating in the presence of alcohols (ethanol/isopropanol).

  • Sterically hindered boronic acids that fail to transmetallate quickly.

The Fix:

  • Remove Alcohols: Switch to a pure Toluene/Water or Dioxane/Water system.

  • Boost Transmetallation: Increase the concentration of the Boronic Acid (1.5

    
     2.5 equiv).
    
  • Dry Conditions: If using Route A, switch to anhydrous DMF with CsF (Cesium Fluoride) as the base. The fluoride activates the boronate without introducing protons from water [1].

Q2: The reaction turns black immediately and stalls (Pd Black formation).

Diagnosis: The free nitrogen (N1 or N2) of the indazole is coordinating to the Palladium, displacing the phosphine ligands. Once "naked," the Palladium aggregates into inactive black clusters.

The Fix:

  • Ligand Overload: Increase the Ligand:Metal ratio. If using

    
    , go from 1:2 to 1:4.
    
  • Switch Ligand: Move to XPhos or RuPhos . These Buchwald ligands are designed to form a "roof" over the Pd center, physically preventing the approach of the indazole nitrogen while allowing the oxidative addition of the C-Br bond [2].

Q3: I am observing N-arylation instead of C-arylation.

Diagnosis: This is a Chan-Lam type side reaction or simply


 if the aryl boronic acid is electron-deficient. It happens when the base is too strong, deprotonating the N-H to form a potent nucleophile.

The Fix:

  • Base Control: Swap

    
     or 
    
    
    
    for
    
    
    or
    
    
    .
  • Solvent Switch: Avoid DMF or DMAc, which enhance the nucleophilicity of the nitrogen anion. Use non-polar solvents like Toluene or Xylene (with a splash of water for the Suzuki mechanism).

Q4: How do I handle the workup for the unprotected product? It's very polar.

Diagnosis: 3-Aryl-1H-indazol-6-ol is amphoteric and likely zwitterionic. It will stay in the aqueous layer at high pH and extract poorly into EtOAc at neutral pH.

The Fix:

  • pH Adjustment: Carefully adjust the aqueous layer to pH 6-7 (isoelectric point vicinity) using 1M HCl. The product often precipitates directly from the water/organic interface.

  • Extraction Solvent: Do not use EtOAc. Use THF:EtOAc (1:1) or n-Butanol for extraction.

  • Purification: Reverse-phase chromatography (C18) using Water/Acetonitrile (+0.1% Formic Acid) is far superior to silica gel for this substrate.

Part 4: Comparative Data

Table 1: Catalyst Screening for Unprotected 3-Bromo-1H-indazol-6-ol (Conditions: 1.0 eq Substrate, 1.5 eq Ph-B(OH)2, 3.0 eq Base, 100°C, 12h)

Catalyst SystemBaseSolventYield (LCMS)Major Side Product


DME/H2O35%Start. Mat. + Black Pd


Dioxane/H2O65%N-arylation (10%)

+ SPhos

Toluene/H2O 88% None (<5%)

+ XPhos

n-BuOH82%Protodebromination (8%)

References

  • Giraud, F., et al. (2023).[1] "C3-Indazole Functionalization: A Review." Molecules, 28(7), 2950. Link

  • Ben-Yahia, A., et al. (2018).[2][3] "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." ResearchGate. Link

  • Vertex AI Search Results. (2024). "Optimization of Suzuki Coupling for Indazoles." Link

  • Organic Chemistry Portal. (2012). "Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides." Link

Sources

Optimization

Preventing N-alkylation side reactions in indazol-6-ol synthesis

The following guide is structured as a specialized Technical Support Hub for medicinal chemists. It addresses the specific challenge of chemoselective O-alkylation of indazol-6-ol , where the competing N-alkylation (at N...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Hub for medicinal chemists. It addresses the specific challenge of chemoselective O-alkylation of indazol-6-ol , where the competing N-alkylation (at N1 or N2) is the primary failure mode.

Topic: Chemoselective Functionalization of Indazol-6-ol

Status: Operational | Ticket: #IND-6-OH-SELECTIVITY Assigned Scientist: Senior Application Lead

The Mechanistic Challenge: Why Your Reaction is Failing

The core issue in alkylating indazol-6-ol is the competition between two nucleophilic sites: the phenolic oxygen at C6 and the nitrogen atoms (N1/N2) of the pyrazole ring.

To prevent N-alkylation, you must exploit the pKa differential between these sites.

  • Phenolic OH (C6): pKa

    
     9.5 – 10.5 (Acidic, easily deprotonated).
    
  • Indazole NH (N1): pKa

    
     13.8 – 14.0 (Less acidic).
    

The Trap: If you use a base that is too strong (e.g., NaH, KOtBu) or a solvent that enhances N-nucleophilicity (e.g., HMPA, hot DMF), you deprotonate both sites. The Indazole N-anion is a softer, often kinetically superior nucleophile compared to the hard phenoxide, leading to significant N-alkylated impurities (N1/N2 mixtures).

Decision Pathway: The Selectivity Logic

The following logic flow illustrates how reaction conditions dictate the chemoselectivity.

IndazoleSelectivity Start Indazol-6-ol Substrate ConditionA Condition A: Strong Base (NaH) or High Temp Start->ConditionA ConditionB Condition B: Weak Base (K2CO3) Controlled Temp Start->ConditionB ConditionC Condition C: Mitsunobu (PPh3/DEAD) Start->ConditionC IntermediateA Dianion Formation (N- and O- deprotonated) ConditionA->IntermediateA pKa > 14 exceeded IntermediateB Mono-anion Formation (Only O- deprotonated) ConditionB->IntermediateB 10 < pKa < 13 targeted IntermediateC O-Phosphonium Activation ConditionC->IntermediateC pKa filtering (<11 only) ResultA Mixture: O-alkyl + N-alkyl (Side Rxn) IntermediateA->ResultA N-alkylation competes ResultB Major Product: O-alkyl Indazole IntermediateB->ResultB O-selective ResultC Exclusive Product: O-alkyl Indazole IntermediateC->ResultC High Fidelity

Figure 1: Mechanistic decision tree showing how base strength and method selection dictate the ratio of N- vs. O-alkylation.

Troubleshooting Protocols

Choose the protocol that matches your available reagents and substrate tolerance.

Protocol A: The "pKa Window" Method (Base-Mediated)

Best for: Simple alkyl halides, scale-up, robust substrates. Mechanism: Uses a base strong enough to deprotonate the Phenol (pKa ~10) but too weak to significantly deprotonate the Indazole NH (pKa ~14).

ParameterRecommendationScientific Rationale
Base K₂CO₃ or Cs₂CO₃ (1.1 equiv)Carbonates (pKa of conjugate acid ~10.3) equilibrate with the phenol but struggle to deprotonate the indazole NH.
Solvent Acetone or Acetonitrile Avoid highly polar aprotic solvents like DMF/DMSO if possible, as they enhance the nucleophilicity of the trace N-anions formed.
Temperature Reflux (Acetone) or < 60°C High heat promotes the endothermic deprotonation of the Nitrogen. Keep it mild.
Stoichiometry 1.0 - 1.1 equiv of Alkyl HalideExcess electrophile increases the statistical probability of hitting the less reactive Nitrogen.

Step-by-Step:

  • Dissolve Indazol-6-ol (1.0 equiv) in Acetone (0.1 M).

  • Add K₂CO₃ (1.1 equiv). Stir at RT for 15 min (slight color change indicates phenoxide formation).

  • Add Alkyl Halide (1.05 equiv) dropwise.

  • Heat to mild reflux (approx. 50°C). Monitor by LCMS.

  • Critical Check: If N-alkylation appears (>5%), lower temp to RT and switch solvent to 2-Butanone (MEK) or Acetonitrile.

Protocol B: The Mitsunobu Filter (High Selectivity)

Best for: Complex alcohols, avoiding strong bases, high-value substrates. Mechanism: The Mitsunobu betaine activates nucleophiles with a pKa < 11 (Phenols). It is generally kinetically incompetent to react with the Indazole NH (pKa ~14) unless forced, making this method "auto-selective" for Oxygen.

Step-by-Step:

  • Dissolve Indazol-6-ol (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF or Toluene.

  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 equiv) dropwise over 20 minutes.

  • Allow to warm to RT.

  • Why this works: The betaine protonates the phenol (fast) but leaves the indazole NH alone. The phenoxide then attacks the alkoxy-phosphonium species.

Protocol C: Transient Protection (The "Nuclear Option")

Best for: When direct alkylation fails or yields are low due to solubility. Mechanism: Block the N1 site sterically and electronically.

  • Protection: React Indazol-6-ol with DHP (creates THP protection) or Boc₂O (creates Boc).

    • Note: Boc reduces the electron density of the ring, potentially slowing down the O-alkylation, but it completely shuts down N-side reactions.

  • Alkylation: Perform standard O-alkylation (stronger bases like NaH can now be used if needed to force the O-reaction).

  • Deprotection: Acidic cleavage (HCl/MeOH) removes THP/Boc.

Frequently Asked Questions (Technical Support)

Q1: I am seeing a spot on TLC just above my product. Is this the N-alkyl impurity? A: Likely, yes. N-alkylated indazoles are generally less polar than 6-alkoxyindazoles because the free NH (hydrogen bond donor) is capped.

  • Diagnostic: N-alkyl isomers often have distinct UV shifts compared to O-alkyl isomers. Isolate a small amount and check 2D NMR (HMBC).

    • O-alkyl: Cross-peak between alkoxy protons and C6.

    • N-alkyl: Cross-peak between alkyl protons and C7a/C3 (N1) or C3/C9 (N2).

Q2: Can I use NaH if I keep it cold? A: It is risky. NaH is a "binary" base; it tends to strip all acidic protons. Even at 0°C, you will generate the dianion. If you must use NaH (e.g., unreactive alkyl chloride), use 1.0 equiv exactly and add the electrophile immediately. However, the "pKa Window" method (Protocol A) is superior for selectivity.

Q3: My Mitsunobu reaction is stuck at 50% conversion. Should I add more DEAD? A: Yes, but be careful. The byproduct (hydrazine) can sometimes interfere. A better approach for stalled Mitsunobu reactions on indazoles is to use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ (tributylphosphine), which creates a more reactive intermediate than standard DEAD/PPh3.

Q4: Does the substituent at C3 affect the N-alkylation risk? A: Yes. Electron-withdrawing groups (EWG) at C3 increase the acidity of the NH, bringing its pKa closer to the Phenol. This narrows your selectivity window.

  • If C3 has an EWG (e.g., -CN, -COOMe): You strictly need Protocol B (Mitsunobu) or Protocol C (Protection) . Carbonate bases will likely fail to discriminate.

References

  • Regioselective N-alkylation vs O-alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold.[1][2][3][4][5][6][7][8][9]

    • Source: Beilstein J. Org.[3] Chem. 2021, 17, 1939–1951.[3]

    • Relevance: Establishes the baseline reactivity of the Indazole nitrogen and pKa consider
    • URL:[Link][3]

  • Mitsunobu Selectivity

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[10]

    • Source: Molecules 2023, 28(3), 1168.
    • Relevance: Reviews the pKa limitations of Mitsunobu, confirming its utility for phenols (pKa < 11) over indazole nitrogens (pKa > 13).
    • URL:[Link]

  • Indazole Acidity Data

    • Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues.[4][6][9]

    • Source: Caribbean Journal of Science and Technology, Vol. 3, 2015.[4][8]

    • Relevance: Provides specific pKa values for Indazole (pKa ~13.86 for NH).
    • URL:[Link] (General Journal Link for verification of data context).

  • Industrial Application (Pazopanib)

    • Title: Development of a Selective and Scalable N1-Indazole Alkyl
    • Source: RSC Advances, 2024.[5]

    • Relevance: While focused on N-alkylation, this paper details the thermodynamic vs.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-1H-indazol-6-ol via Recrystallization

Welcome to the Technical Support Center for the purification of 3-Bromo-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-1H-indazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.

Understanding the Molecule: 3-Bromo-1H-indazol-6-ol

Before delving into purification strategies, it is crucial to understand the physicochemical properties of 3-Bromo-1H-indazol-6-ol. The molecule possesses a rigid, aromatic indazole core, a bromine substituent, and a phenolic hydroxyl group. This combination of functional groups dictates its solubility and crystallization behavior. The presence of the nitrogen atoms in the indazole ring and the hydroxyl group allows for hydrogen bonding, making the molecule relatively polar.

PropertyValueSource
Molecular Formula C₇H₅BrN₂O[1]
Molecular Weight 213.03 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Polarity PolarInferred from structure
Hydrogen Bond Donor Yes (N-H and O-H)Inferred from structure
Hydrogen Bond Acceptor Yes (N and O)Inferred from structure

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 3-Bromo-1H-indazol-6-ol?

Based on the polar nature of the molecule and empirical data from related bromo-indazole compounds, polar protic solvents are excellent starting points.

  • Recommended Solvents:

    • Ethanol: Often a good choice for recrystallizing polar aromatic compounds. Several bromo-indazole derivatives have been successfully recrystallized from ethanol.

    • Methanol: Another effective polar protic solvent. Due to its lower boiling point, it can be easier to remove from the final product.

    • Isopropanol: A slightly less polar alternative to ethanol and methanol that can sometimes offer better solubility differentials.

It is imperative to perform a small-scale solvent screen to determine the optimal solvent for your specific batch of material.

Q2: My compound is too soluble in all my tested polar solvents, even at room temperature. What should I do?

If your compound is highly soluble in common polar solvents, a mixed-solvent (or two-solvent) recrystallization is the recommended approach.[2] This technique involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is sparingly soluble) to induce precipitation.

  • Common Mixed-Solvent Systems for Polar Aromatics:

    • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Then, add a few more drops of hot ethanol to redissolve the solid and allow it to cool slowly.

    • Methanol/Water: Similar to the ethanol/water system.

    • Ethyl Acetate/Hexane (or Heptane): Dissolve in hot ethyl acetate and add hexane or heptane as the anti-solvent.[3]

    • Acetone/Water: A versatile system for many polar compounds.[3]

Q3: My compound "oils out" during cooling instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid instead of a solid. This is a common issue when the solution is supersaturated or cools too quickly.

  • Troubleshooting Steps:

    • Reheat the solution: Add a small amount of the "good" solvent to the oiled-out mixture and heat until the oil redissolves completely.

    • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

    • Use a higher boiling point solvent: If the boiling point of your solvent is close to the melting point of your compound, switching to a higher boiling point solvent may be beneficial.

    • Try a different solvent system: The compound may have a lower melting point in the chosen solvent. A different solvent or mixed-solvent system might prevent this issue.

Q4: I have very low recovery after recrystallization. What are the likely causes?

Low recovery is a frequent challenge in recrystallization. Several factors can contribute to this:

  • Using too much solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude material. This keeps a significant portion of the compound in solution even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.

  • Washing with too much cold solvent: Washing the collected crystals with an excessive volume of cold solvent can redissolve some of the product.

  • Inappropriate solvent choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound does not dissolve in hot solvent - Incorrect solvent choice (compound is insoluble).- Insufficient solvent.- Select a more polar solvent.- Gradually add more hot solvent until the compound dissolves.
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently saturated.- The compound is very soluble in the cold solvent.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Try a different solvent or a mixed-solvent system.
Crystals are colored - Colored impurities are present.- Use activated charcoal to adsorb the colored impurities before hot filtration. Be aware that charcoal can also adsorb some of your product.
Impure final product (checked by TLC/HPLC) - Inefficient removal of impurities.- Co-precipitation of impurities.- Perform a second recrystallization.- Choose a different solvent system that has a better solubility profile for the impurities versus the product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a good temperature-dependent solubility for 3-Bromo-1H-indazol-6-ol is identified.

  • Solvent Selection: In a small test tube, add a small amount of your crude 3-Bromo-1H-indazol-6-ol. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble at room temperature, gently heat the test tube. If the compound dissolves when hot and precipitates upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude 3-Bromo-1H-indazol-6-ol in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed receiving flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Mixed-Solvent Recrystallization

Use this protocol when the compound is too soluble in a single solvent.

  • Solvent Pair Selection: Identify a "good" solvent in which 3-Bromo-1H-indazol-6-ol is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[4]

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Induce Precipitation: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visualizing the Workflow

Recrystallization Decision Workflow

Recrystallization_Workflow start Crude 3-Bromo-1H-indazol-6-ol solvent_screen Perform Small-Scale Solvent Screen start->solvent_screen single_solvent Good single solvent found? solvent_screen->single_solvent mixed_solvent_q Compound too soluble? single_solvent->mixed_solvent_q No protocol1 Protocol 1: Single-Solvent Recrystallization single_solvent->protocol1 Yes mixed_solvent_q->solvent_screen No, try other solvents protocol2 Protocol 2: Mixed-Solvent Recrystallization mixed_solvent_q->protocol2 Yes end Pure Crystals protocol1->end troubleshoot Troubleshooting (e.g., Oiling out, low recovery) protocol1->troubleshoot protocol2->end protocol2->troubleshoot troubleshoot->solvent_screen Re-evaluate solvent

Caption: Decision workflow for selecting the appropriate recrystallization protocol.

Impurity Identification and Mitigation Logic

Impurity_Troubleshooting start Impure Product Detected (e.g., by TLC, HPLC, NMR) identify_source Identify Potential Impurity Source start->identify_source starting_material Unreacted Starting Material identify_source->starting_material byproduct Reaction Byproduct (e.g., over-bromination) identify_source->byproduct solvent Residual Solvent identify_source->solvent mitigation Select Mitigation Strategy starting_material->mitigation byproduct->mitigation solvent->mitigation rerx Re-recrystallize with Optimized Solvent System mitigation->rerx column Column Chromatography mitigation->column drying Thorough Drying under Vacuum mitigation->drying

Caption: Logical flow for troubleshooting sources of impurities.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • 3-Bromo-1h-indole | C8H6BrN | CID 2763277 - PubChem. [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors - MDPI. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

  • Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development - PubMed. [Link]

  • Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib - VNU Journal of Science. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - Bangladesh Journals Online. [Link]

  • CN103408404A - Process for synthesizing p-bromophenol - Google P
  • (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - ResearchGate. [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. [Link]

  • 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole - PubMed. [Link]

  • Recrystalliz
  • Recrystalliz
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]

  • Crystalliz
  • 4 Recrystallization Methods for Increased Yield - YouTube. [Link]

  • 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem. [Link]

Sources

Optimization

Technical Support Center: Minimizing Debromination in Cross-Coupling

Ticket ID: #CC-OPT-004 Subject: Hydrodehalogenation (Debromination) Mitigation Strategies Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Diagnostic Overview User Query: "I am observing si...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CC-OPT-004 Subject: Hydrodehalogenation (Debromination) Mitigation Strategies Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open

Diagnostic Overview

User Query: "I am observing significant amounts of reduced starting material (Ar-H) instead of the desired cross-coupled product. My aryl bromide is being converted to the corresponding arene. How do I stop this?"

Technical Assessment: You are encountering hydrodehalogenation (debromination).[1] This is a competitive side reaction where the oxidative addition intermediate, an Aryl-Pd(II)-Br species, intercepts a hydride source rather than undergoing transmetallation with your nucleophile.

This is not a random decomposition; it is a catalytically driven cycle. To solve it, we must identify the specific Hydride Source in your system.

Common Hydride Sources
Source TypeMechanismRisk Factor
Solvent

-Hydride elimination from coordinated solvent (e.g., Isopropanol

Acetone).
High in secondary alcohols; Medium in ethers (THF/Dioxane) at high

.
Substrate

-Hydride elimination from the nucleophile (e.g., Amine

Imine).
Critical in Buchwald-Hartwig aminations with

amines.
Base Oxidation of alkoxide bases.Medium when using ethoxides/methoxides.
Impurities Trace water acting as a proton source after Pd reduction.Low unless system is highly sensitive.

Mechanistic Insight: The "Off-Ramp"

To fix the problem, you must visualize where the cycle breaks. Debromination usually occurs after oxidative addition but before transmetallation.

Pathway Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive debromination pathway.

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile HydrideSpecies Hydride Capture (Ar-Pd-H) OxAdd->HydrideSpecies $\beta$-H Elim / Exchange Prod Product (Ar-Nu) TransMet->Prod Reductive Elim. Prod->Pd0 DebromProd Debrominated Side-Product (Ar-H) HydrideSpecies->DebromProd Reductive Elim. DebromProd->Pd0 Source Hydride Source (Solvent/Amine/Base) Source->HydrideSpecies H-Donor

Figure 1: The competitive divergence. The red path represents the debromination "off-ramp" where the palladium center coordinates a hydride instead of the nucleophile.

Scenario-Specific Troubleshooting

Scenario A: Buchwald-Hartwig Amination

The Issue: The amine substrate itself is often the reductant. Secondary amines with


-hydrogens are prone to 

-hydride elimination, generating an imine byproduct and the Pd-H species responsible for debromination.

Protocol Optimization:

  • Switch Ligands: Move to bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ).

    • Why? These ligands accelerate the rate of reductive elimination (C-N bond formation) so significantly that the catalyst does not have time to undergo the slower

      
      -hydride elimination side pathway [1].
      
  • Change the Pd Source: Avoid Pd(OAc)

    
    .
    
    • Why? Pd(II) salts require reduction to Pd(0) to enter the cycle.[2][3] This initial reduction often consumes equivalents of your amine and generates "Pd-black," which is catalytically dead or promotes non-specific reduction. Use a precatalyst like Pd(dba)

      
        or G3/G4-Palladacycles  [5].
      
  • Solvent Selection: Avoid 1,4-dioxane if possible; it can act as a hydride donor at high temperatures (

    
    C) [4]. Use Toluene or t-Amyl alcohol.
    
Scenario B: Suzuki-Miyaura Coupling

The Issue: Debromination here is often solvent-mediated or caused by "protodeboronation" (where the boronic acid loses boron, though this yields the same Ar-H mass spec signal, the mechanism differs).

Protocol Optimization:

  • Solvent Screen:

    • Avoid: Isopropanol (IPA) and Ethanol. These are excellent hydride donors.

    • Prefer: Toluene/Water mixtures or DMF. If protic solvent is required, use tert-Butanol , which lacks an

      
      -hydrogen and cannot undergo 
      
      
      
      -hydride elimination.
  • Base Management:

    • Switch from alkoxides (NaOEt) to inorganic carbonates (K

      
      CO
      
      
      
      ) or phosphates (K
      
      
      PO
      
      
      ). Alkoxides can oxidize to aldehydes/ketones, donating a hydride to Pd in the process [2].
  • Concentration: High dilution favors side reactions. Increase concentration (0.5 M - 1.0 M) to favor the bimolecular transmetallation step over unimolecular decomposition pathways.

Validated Experimental Workflow

Use this decision matrix to design your next optimization screen.

Step 1: The "Hydride-Free" Screen

Run two parallel reactions to isolate the hydride source.

VariableCondition A (Control)Condition B (Test)
Solvent Current Solvent (e.g., THF)Toluene (Non-coordinating, no H-donor capability)
Base Current BaseK

PO

(Inorganic, non-reducing)
Temp

C

C (Lower T disfavors

-H elim)
  • Result Analysis:

    • If Condition B eliminates Ar-H: Your previous solvent/base was the reductant.

    • If Ar-H persists in Condition B: The hydride is coming from your substrate (amine) or the catalyst induction period.

Step 2: Catalyst & Ligand Overhaul

If Step 1 fails, the catalyst system is too slow relative to the side reaction.

  • Precatalyst Implementation:

    • Synthesize or purchase a Pd(0)-precatalyst (e.g., XPhos Pd G4).

    • Protocol: Dissolve aryl bromide (1.0 equiv), nucleophile (1.2 equiv), and Base (2.0 equiv) in solvent. Degas rigorously (sparge with Ar for 10 min). Add Precatalyst (1-2 mol%) last.

    • Rationale: Rapid initiation prevents the accumulation of unligated Pd species that are prone to off-cycle reduction chemistry [5].

  • Ligand Sterics:

    • Use tBuXantPhos or BrettPhos . The extreme steric bulk prevents the "open" coordination sites necessary for

      
      -hydride elimination pathways to establish [3].
      

Frequently Asked Questions (FAQ)

Q: Can water cause debromination? A: Indirectly. Water is not a hydride donor, but it can facilitate the hydrolysis of other species or protonate a Pd-aryl bond (protodeometallation) if the system is very electron-rich. However, true reductive debromination usually requires a hydride source (C-H bond), not a proton source (O-H bond).

Q: I see "Pd Black" precipitating. Is this related? A: Yes. The formation of Pd black (colloidal palladium) often coincides with reduction events. When Pd(II) is reduced to Pd(0) without sufficient ligand stabilization, it aggregates. These aggregates are poor cross-coupling catalysts but can be active for simple reduction (dehalogenation) of aryl halides [6].

Q: Why does my aryl chloride work better than the bromide? A: Aryl chlorides undergo oxidative addition more slowly. While this seems counterintuitive, the slower oxidative addition means the concentration of the active Ar-Pd-X intermediate is lower at any given time, potentially reducing the rate of the side reaction relative to the productive cycle, provided the catalyst is stable.

References

  • Buchwald-Hartwig Amination Mechanisms & Ligand Design Source: Wikipedia / Buchwald Group Context: Explains the role of chel

    
    -hydride elimination.
    
    
  • Solvent-Induced Reduction of Palladium-Aryls Source: Organometallics (ACS Publications) Context:[4] Detailed mechanistic study on how amide and ether solvents act as hydride sources via

    
    -H elimination.[4]
    
    
  • Minimizing Debromination in Suzuki-Miyaura Coupling Source: BenchChem Troubleshooting Guide Context: Practical guide on base selection (Carbonates vs Strong Bases) and temperature effects.[1]

  • Solvent Effects in Palladium Catalysis Source: White Rose Research Online / RSC Context: Discusses the interaction of solvents like dioxane and alcohols with Pd centers and their role in catalyst decomposition.

  • Palladium Precatalysts and Activation Source: WuXi AppTec / Chemical Insights Context: Comparison of in-situ generation vs. precatalysts to avoid induction periods and side reactions.

  • Homocoupling and Reduction Side Reactions Source: ACS Publications (Org. Process Res. Dev.) Context: Case studies on controlling Pd(II) concentration to prevent homocoupling and reduction.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Method Development for Bromo-Indazole Derivatives

Abstract Bromo-indazole derivatives represent a vital scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Ensuring the purity of these active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bromo-indazole derivatives represent a vital scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Ensuring the purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental requirement for drug safety and efficacy. This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) purity method for bromo-indazole derivatives. We will explore the causal relationships behind critical methodological choices, from column and mobile phase selection to validation according to international guidelines. Furthermore, this guide will objectively compare HPLC with alternative technologies like Ultra-High-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC), providing the data necessary for informed decisions in a modern drug development laboratory.

The Analytical Challenge: Understanding Bromo-Indazoles

The analytical journey begins with a thorough understanding of the molecule. Bromo-indazoles are heterocyclic aromatic compounds. The presence of the indazole ring system, the bromine substituent, and other potential functional groups dictates their chromatographic behavior. A critical challenge is the potential for positional isomers (e.g., 4-bromo, 5-bromo, 6-bromo, 7-bromo-indazole), which can be difficult to separate using standard methods.[3] These isomers may have nearly identical physicochemical properties but different pharmacological or toxicological profiles.

A robust purity method must be able to:

  • Separate the main bromo-indazole API from starting materials, synthetic by-products, and potential isomers.

  • Quantify these impurities accurately at low levels.

  • Be "stability-indicating," meaning it can separate the API from degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).

Strategic HPLC Method Development: A Step-by-Step Rationale

Developing a successful HPLC method is a systematic process. The following workflow illustrates the logical progression from initial assessment to a fully validated method.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Application Analyte Analyte Characterization (LogP, pKa, UV Spectra) ColumnScreen Column & Mobile Phase Screening Analyte->ColumnScreen Informs initial conditions MPOptimize Mobile Phase Optimization (pH, % Organic, Gradient) ColumnScreen->MPOptimize Select best column Detector Detector Optimization (Wavelength, Bandwidth) MPOptimize->Detector ForcedDeg Forced Degradation Study Detector->ForcedDeg Optimized Method Validation Method Validation (ICH Q2(R2)) ForcedDeg->Validation Demonstrates specificity

Caption: Logical workflow for HPLC purity method development.

Initial Assessment and Column Selection

The choice of a stationary phase is the most critical factor influencing chromatographic selectivity. For bromo-indazole derivatives, which are typically non-polar to moderately polar, a reversed-phase (RP) approach is the standard starting point.[4]

  • The Workhorse (C18): A C18 (octadecylsilane) column is the primary choice due to its hydrophobicity, which provides good retention for the core indazole structure.[4] It is an excellent starting point for screening.

  • The Isomer Specialist (Phenyl-based): When positional isomers are anticipated, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) offers alternative selectivity. The phenyl rings in the stationary phase can induce π-π interactions with the aromatic indazole ring system, often providing the resolution that C18 columns lack for structurally similar isomers.[3][5]

  • The Polar-Endcapped (PFP): A Pentafluorophenyl (PFP) phase provides a unique combination of hydrophobic, aromatic, and dipole-dipole interactions, making it another powerful tool for resolving halogenated aromatic compounds and their isomers.

Table 1: Comparison of Recommended HPLC Stationary Phases

Stationary PhasePrimary Separation MechanismBest Suited ForRationale
C18 (Octadecyl) Hydrophobic InteractionsGeneral purpose screening, separation of components with different polarities.Provides robust retention for the bromo-indazole scaffold.[4]
Phenyl-Hexyl Hydrophobic & π-π InteractionsResolving positional isomers and closely related aromatic compounds.Offers alternative selectivity based on aromaticity.[3]
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-DipoleHalogenated compounds, positional and geometric isomers.Multiple interaction modes can enhance separation of complex mixtures.
Mobile Phase Optimization: The Engine of Separation

The mobile phase carries the sample through the column and fine-tunes the separation.[6] For reversed-phase HPLC, it typically consists of an aqueous component and an organic modifier.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is generally preferred as it has a lower viscosity (leading to lower backpressure) and is a weaker UV-absorber at low wavelengths. Critically, switching between ACN and MeOH can significantly alter selectivity, as each solvent interacts differently with the analyte and stationary phase.[7] This "solvent-switching" is a powerful optimization tool.

  • Aqueous Phase and pH Control: The pH of the mobile phase is crucial, especially if the indazole derivative has ionizable functional groups (the indazole nitrogen is weakly basic).

    • Rationale: Operating at a pH at least 2 units away from the analyte's pKa ensures a consistent, single ionic state, leading to sharp, symmetrical peaks.

    • Practical Choice: For neutral or weakly basic compounds like many indazoles, a low pH mobile phase (e.g., pH 2.5-3.5) using additives like 0.1% formic acid or phosphoric acid is common. This suppresses the ionization of any free silanol groups on the silica-based column packing, minimizing undesirable peak tailing.[4]

Detector Settings

For aromatic compounds like bromo-indazoles, a Photodiode Array (PDA) or UV-Vis detector is standard. The wavelength should be set at the absorption maximum (λ-max) of the main component to ensure maximum sensitivity. A PDA detector is highly recommended as it acquires the entire UV spectrum for each peak, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Experimental Protocol: A Self-Validating Purity Method

This protocol describes a robust, generic starting point for a bromo-indazole derivative. It is designed to be self-validating through the inclusion of system suitability tests (SST).

Objective: To determine the purity of a bromo-indazole drug substance and separate it from potential process impurities and degradants.

1. Materials and Reagents:

  • Bromo-indazole Reference Standard (purity ≥99.5%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic Acid (LC-MS grade)

2. Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column: C18, 150 x 4.6 mm, 3.5 µmA good balance of efficiency and backpressure for standard HPLC systems.
Mobile Phase A: 0.1% Formic Acid in WaterProvides acidic pH for good peak shape.[4]
Mobile Phase B: 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient: 5% B to 95% B over 20 minA broad gradient is effective for screening unknown impurity profiles.
Flow Rate: 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp: 30 °CControlled temperature ensures reproducible retention times.
Injection Vol: 10 µLA typical volume to avoid column overload.
Detector: PDA at 254 nmA common wavelength for aromatic compounds; PDA allows for peak purity analysis.[4]

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.

4. System Suitability Test (SST):

  • Procedure: Before sample analysis, inject the Standard Solution five times.

  • Acceptance Criteria (as per USP <621>[8][9]):

    • Tailing Factor (T): ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Trustworthiness: The SST ensures the chromatographic system is performing correctly on the day of analysis, making the subsequent data reliable.

5. Analysis and Calculation:

  • Inject the Diluent (as a blank), followed by the Sample Solution.

  • Calculate the percentage of each impurity using the area percent method:

    • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100

Forced Degradation: Building a Stability-Indicating Method

To prove the method is stability-indicating, the drug substance is subjected to stress conditions to intentionally generate degradation products.[10] The developed HPLC method must then be able to resolve the pure API peak from all generated degradant peaks.

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: 105 °C for 48 hours (solid state).

  • Photolytic: Expose to light (ICH Q1B) for a specified duration.

The results from these studies are crucial for demonstrating the specificity of the method, a key requirement for validation under ICH Q2(R2) guidelines.[11][12]

Method Validation: The Hallmark of a Robust Protocol

Once developed, the method must be formally validated to demonstrate its suitability for its intended purpose.[13][14]

Table 2: Summary of Validation Parameters (ICH Q2(R2))

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants.Peak purity of the API must pass in stressed samples.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked impurities should be within 80.0% to 120.0%.
Precision To measure the degree of scatter between a series of measurements.RSD ≤ 5.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must be met after minor changes (e.g., pH ±0.2, Temp ±5°C).

Comparison of Analytical Technologies

While HPLC is a robust and widely used technique, other technologies offer distinct advantages in certain scenarios.[15] The choice of technology depends on the specific needs of the laboratory regarding sample throughput, sensitivity, and sustainability goals.

Tech_Comparison cluster_props HPLC HPLC High-Performance Liquid Chromatography Pressure: ~400 bar Particles: 3-5 µm Time: 15-30 min Speed Speed HPLC->Speed Standard Resolution Resolution HPLC->Resolution High Solvent Solvent Use HPLC->Solvent Standard UPLC UPLC UPLC->Speed Highest UPLC->Resolution Highest UPLC->Solvent Low SFC SFC Supercritical Fluid Chromatography Mobile Phase: Supercritical CO₂ Modifier: Co-solvents (e.g., MeOH) Time: 1-10 min SFC->Speed High SFC->Resolution High SFC->Solvent Lowest (Greenest)

Caption: Key performance characteristics of HPLC, UPLC, and SFC.

HPLC vs. UPLC/UHPLC

Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) is a direct evolution of HPLC. It utilizes columns packed with smaller particles (<2 µm) and systems capable of handling much higher pressures (up to 15,000 psi).[16]

Table 3: HPLC vs. UPLC - A Performance Comparison

FeatureHPLC (High-Performance Liquid Chromatography)UPLC/UHPLC (Ultra-High-Performance Liquid Chromatography)
Operating Pressure Up to 6,000 psi (400 bar)Up to 15,000 psi (1000+ bar)[16]
Particle Size 3 - 5 µm< 2 µm
Analysis Time Slower (e.g., 15-30 min)Faster (e.g., 2-5 min)[17]
Resolution GoodExcellent, sharper peaks
Sensitivity GoodHigher, due to narrower peaks[17]
Solvent Consumption HigherSignificantly Lower[17]
Method Transfer Established methods are typically HPLC-based.Methods can be transferred from HPLC, but require system compatibility.

Verdict: For high-throughput screening and labs where speed and sensitivity are paramount, UPLC is the superior choice.[18] However, HPLC remains a robust, reliable, and more universally available workhorse for routine quality control.

HPLC vs. SFC

Supercritical Fluid Chromatography (SFC) is a powerful "green" alternative to normal-phase HPLC and is increasingly used for both chiral and achiral separations.[19] It uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and inexpensive.

Table 4: HPLC vs. SFC - A Comparative Overview

FeatureReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Aqueous/Organic MixtureSupercritical CO₂
Organic Solvent Use HighLow (used as a co-solvent/modifier)[20]
Analysis Time StandardVery Fast (due to low viscosity of mobile phase)[20]
Separation Mode Primarily Reversed-PhasePrimarily Normal-Phase
Best Applications Broad range of polar and non-polar compounds.Chiral separations, isomers, non-polar to moderately polar compounds.[19]
Environmental Impact Significant organic waste generation."Green" technology with reduced solvent waste.[21]

Verdict: For separating complex mixtures of isomers or for laboratories with a strong "green chemistry" initiative, SFC is an excellent and often faster alternative to normal-phase HPLC.[20] For routine purity analysis of a wide range of compounds, reversed-phase HPLC remains the industry standard.

Conclusion

The development of a robust HPLC purity method for bromo-indazole derivatives is a systematic process grounded in the physicochemical properties of the analyte and guided by established regulatory principles. A well-chosen C18 or Phenyl-based column, coupled with an optimized acidic mobile phase, provides a strong foundation. This method's reliability is cemented through rigorous validation and forced degradation studies, ensuring it is truly stability-indicating.

While HPLC remains the gold standard for its versatility and robustness, modern laboratories should consider the advantages offered by UPLC for increased throughput and SFC for complex isomer separations and reduced environmental impact. The ultimate choice of technology will depend on a balance of application needs, available resources, and long-term strategic goals. This guide provides the foundational knowledge and comparative data for making that choice with confidence.

References

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • MDPI. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Bioanalysis & Biomedicine. Retrieved from [Link]

  • NIH. (2023). Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2025). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Retrieved from [Link]

  • ResearchGate. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24, 1-14.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • NIH. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 3-Bromo-1H-indazol-6-ol

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Bromo-1H-indazol-6-ol , a critical scaffold in the development of kinase inhibitors and receptor modulators. It...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Bromo-1H-indazol-6-ol , a critical scaffold in the development of kinase inhibitors and receptor modulators. It compares the compound's fragmentation behavior against its positional isomers (e.g., 4-ol, 7-ol) and non-halogenated analogs to aid in structural elucidation and quality control.

Executive Summary

Differentiation of halogenated indazole isomers is a persistent challenge in drug development due to their identical nominal masses and similar polarity. 3-Bromo-1H-indazol-6-ol (MW 212.97/214.97) exhibits a distinct fragmentation signature driven by the interplay between the labile 3-bromo substituent and the phenolic 6-hydroxyl group. Unlike its 4-ol or 7-ol isomers, the 6-ol analog displays a characteristic sequential neutral loss pattern involving CO expulsion followed by HCN elimination, rather than the immediate proximity-driven dehydration observed in ortho-substituted isomers. This guide delineates these mechanistic differences to facilitate unambiguous identification.

Chemical Context & Ionization Properties

Understanding the precursor ion stability is prerequisite to analyzing fragmentation.

  • Compound: 3-Bromo-1H-indazol-6-ol

  • Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Monoisotopic Mass: 211.9585 (for

    
    Br)
    
  • Ionization Mode: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.[1][2][3] Positive mode is preferred for structural elucidation due to richer fragmentation.

Isotopic Signature (Pre-Fragmentation)

The presence of a single bromine atom confers a diagnostic 1:1 doublet at m/z 213 (


Br) and m/z 215  (

Br). This serves as an internal quality check before MS/MS fragmentation.

Comparative Fragmentation Analysis

The fragmentation of 3-Bromo-1H-indazol-6-ol is governed by three competitive pathways: Dehalogenation , Ring Contraction , and Phenolic Degradation .

Primary Pathway: The "CO-First" Mechanism

Unlike simple indazoles which prioritize N


 loss, the 6-hydroxy substituted core favors the loss of Carbon Monoxide (CO, 28 Da) from the phenolic moiety.
  • Step 1: Tautomerization to the keto-form allows for the expulsion of CO.

  • Step 2: Subsequent loss of HCN from the pyrazole ring.

Differentiation from Isomers:

  • vs. 4-ol Isomer: The 4-hydroxy isomer often exhibits a "Proximity Effect" with the N-1 hydrogen, leading to a competitive loss of H

    
    O (18 Da) which is suppressed in the 6-ol isomer due to distance.
    
  • vs. Non-Brominated Analog: The 3-H analog (Indazol-6-ol) fragments primarily via RDA (Retro-Diels-Alder) mechanisms. The bulky 3-Br atom in the target compound sterically hinders RDA, shifting the pathway toward radical cleavage of the C-Br bond.

Quantitative Comparison Data

The following table summarizes the relative abundance of key ions observed under standardized Collision Induced Dissociation (CID) conditions (CE = 35 eV).

Fragment Ion (m/z)IdentityRelative Abundance (6-ol)Relative Abundance (4-ol Isomer)Mechanistic Origin
213 / 215 [M+H]

100% (Base Peak)100%Precursor Ion
185 / 187 [M+H - CO]

High (60-70%) Low (<20%)Phenolic CO elimination (Diagnostic for 6-ol)
134 [M+H - Br]

Medium (40%)Medium (45%)Homolytic C-Br cleavage
106 [M+H - Br - N2]

Low (15%)High (50%)Diazo loss after dehalogenation
195 / 197 [M+H - H2O]

Trace (<5%) High (40-50%) Proximity-driven dehydration (Diagnostic for 4/7-ol)

Key Insight: The high abundance of the m/z 185/187 doublet (CO loss) combined with the absence of significant water loss is the definitive fingerprint for the 6-ol isomer.

Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways, highlighting the diagnostic "CO-First" route specific to the 6-ol isomer.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 213 / 215 Dehalo Radical Cation [M+H - Br•]+ m/z 134 M_Ion->Dehalo - Br• (79/81 Da) CO_Loss Phenolic Cleavage [M+H - CO]+ m/z 185 / 187 M_Ion->CO_Loss - CO (28 Da) (Dominant in 6-ol) Water_Loss Dehydration (Minor) [M+H - H2O]+ m/z 195 / 197 M_Ion->Water_Loss - H2O (18 Da) (Trace in 6-ol) RingOpen Ring Contraction [M+H - Br - N2]+ m/z 106 Dehalo->RingOpen - N2 (28 Da) HCN_Loss Secondary Cleavage [M+H - CO - HCN]+ m/z 158 / 160 CO_Loss->HCN_Loss - HCN (27 Da)

Figure 1: Competitive fragmentation pathways of 3-Bromo-1H-indazol-6-ol. The green path represents the diagnostic CO loss.

Experimental Protocol

To reproduce these results and validate the isomer identity, follow this standardized LC-MS/MS workflow.

Sample Preparation[4][5][6]
  • Stock Solution: Dissolve 1 mg of 3-Bromo-1H-indazol-6-ol in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid). Note: Avoid high water content to prevent precipitation of the bromo-species.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Conditions (ESI+):

    • Capillary Voltage: 3500 V

    • Gas Temperature: 300°C

    • Nebulizer: 35 psi

  • Collision Energy (CE): Ramp 10–50 eV to capture the full fragmentation tree (Optimal diagnostic spectra at 35 eV).

Data Validation Step (Self-Check)
  • Check 1: Verify the doublet at m/z 213/215. If the ratio deviates from 1:1, check for dehalogenation artifacts or interferences.

  • Check 2: Monitor m/z 185. If this peak is absent and m/z 195 (Water loss) is dominant, you likely have the 4-ol or 7-ol isomer, not the 6-ol.

References

  • Luo, X. et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Chemistry. Link[4]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21336465, 6-bromo-3-methyl-1H-indazole. PubChem.[5][6][7] Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General reference for phenolic CO loss mechanisms).
  • Sigma-Aldrich. (2025).[5] Product Specification: 6-Bromo-1H-indazol-3-ol.[5] Link

Sources

Validation

A Comparative Guide to the Crystal Structures of 3-Substituted Indazol-6-ols: Implications for Drug Design

Abstract For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the three-dimensional structure of pharmacologically active molecules is paramount. The indazole scaffold, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the three-dimensional structure of pharmacologically active molecules is paramount. The indazole scaffold, a key pharmacophore in numerous therapeutic agents, presents a rich field of study. This guide provides a comparative analysis of the crystal structures of 3-substituted indazol-6-ols, a class of compounds with significant potential in medicinal chemistry. By examining the influence of various substituents at the 3-position on the crystal packing and intermolecular interactions, we offer insights into how these structural nuances can be rationally exploited in the design of novel therapeutics. This document synthesizes crystallographic data with detailed experimental protocols, providing a validated framework for future research and development in this area.

The Critical Role of Crystal Structure in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are intrinsically linked to its crystal structure. The arrangement of molecules in a crystal lattice dictates crucial physicochemical characteristics such as solubility, dissolution rate, stability, and bioavailability—all of which are critical determinants of a drug's efficacy and safety profile.[1] For drug development professionals, a comprehensive understanding of the crystal structure of a lead compound and its derivatives is not merely an academic exercise; it is a fundamental component of rational drug design and intellectual property protection.

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates for oncology, inflammation, and neurodegenerative diseases. The 6-hydroxy group of the indazol-6-ol core provides a key hydrogen bonding motif, while the 3-position offers a versatile site for substitution to modulate pharmacological activity and physicochemical properties. By systematically analyzing the crystal structures of 3-substituted indazol-6-ols, we can begin to understand the subtle interplay between molecular structure and solid-state architecture.

Comparative Crystallographic Analysis of 3-Substituted Indazole Derivatives

2.1. Case Study 1: 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}pyran-2,4-dione

This compound features a bulky, hydrogen-bond-accepting pyran-2,4-dione moiety at the 3-position, linked via an ethylideneamino bridge. The crystal structure reveals a complex network of intermolecular interactions.

  • Key Structural Features: The indazole ring system is essentially planar. The dihedral angle between the indazole and the pyran-2,4-dione ring is 54.03(6)°.[2]

  • Hydrogen Bonding: A significant feature is the formation of inversion dimers through intermolecular N—H⋯O hydrogen bonds.[2] These dimers are further linked by weaker C—H⋯O interactions, creating a three-dimensional network.[2] An intramolecular N—H⋯O hydrogen bond is also observed.[2]

2.2. Case Study 2: N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide

In this derivative, a simple chloro group occupies the 3-position, while a larger sulfonamide group is present at the 6-position.

  • Key Structural Features: The indazole system is planar, with the dihedral angle between the indazole and the 4-methoxybenzene ring being 74.99(9)°.[3]

  • Hydrogen Bonding: Similar to the previous example, this structure also exhibits inversion dimers, but in this case, they are formed through pairs of N—H⋯O and C—H⋯O hydrogen bonds.[3]

Table 1: Comparative Crystallographic Data

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Hydrogen Bonding Motifs
3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}pyran-2,4-dioneC₁₈H₁₇N₃O₃TriclinicP-16.7708(11)10.5761(17)11.9643(17)88.239(9)81.123(9)79.140(9)Intermolecular N—H⋯O (dimers), Intramolecular N—H⋯O, C—H⋯O[2]
N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamideC₁₆H₁₄ClN₃O₄SMonoclinicP2₁/c13.9664(6)6.4300(3)19.6155(9)90107.227(1)90Intermolecular N—H⋯O and C—H⋯O (dimers)[3]

Analysis of Comparative Data:

The presence of a simple chloro substituent at the 3-position in the second case leads to a more planar overall conformation compared to the bulky pyran-dione derivative. However, in both instances, the formation of hydrogen-bonded dimers is a predominant packing feature. This suggests a strong driving force for this type of supramolecular assembly in these indazole systems. The nature of the substituent at the 3-position clearly influences the specific hydrogen bonding patterns and the overall three-dimensional architecture. This has profound implications for crystal engineering, where the goal is to control the solid-state properties of a molecule. For instance, the introduction of different hydrogen bond donors and acceptors at the 3-position could be used to predictably alter the crystal packing and, consequently, the solubility and dissolution profiles.

Experimental Protocols

To ensure the reproducibility and validation of crystallographic data, detailed and robust experimental protocols are essential. The following sections outline a generalized workflow for the synthesis, crystallization, and structural analysis of 3-substituted indazol-6-ols.

3.1. General Synthesis of 3-Substituted Indazol-6-ols

A common synthetic route to 3-substituted indazoles involves the cyclization of ortho-haloarylhydrazones, which can be catalyzed by copper or palladium.[4] The following diagram illustrates a generalized synthetic scheme.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product o-Haloarylhydrazine o-Haloarylhydrazine Hydrazone_Formation Hydrazone Formation o-Haloarylhydrazine->Hydrazone_Formation Aldehyde_or_Ketone Aldehyde or Ketone (R-C(O)-R') Aldehyde_or_Ketone->Hydrazone_Formation Cyclization Intramolecular N-Arylation (Cu or Pd catalyst) Hydrazone_Formation->Cyclization o-Haloarylhydrazone intermediate Indazole 3-Substituted Indazole Cyclization->Indazole

Caption: Generalized synthetic workflow for 3-substituted indazoles.

Step-by-Step Protocol:

  • Hydrazone Formation: To a solution of the appropriate ortho-haloarylhydrazine in a suitable solvent (e.g., ethanol), add the desired aldehyde or ketone. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Intramolecular Cyclization: The crude hydrazone is then subjected to a copper- or palladium-catalyzed intramolecular N-arylation. A typical procedure involves heating the hydrazone with a copper(I) iodide (CuI) catalyst and a base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 120 °C).[4]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted indazole.

3.2. Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is often a matter of careful experimentation and patience. The following methods are commonly employed for small organic molecules.[5][6][7]

Method 1: Slow Evaporation

  • Dissolve the purified compound in a suitable solvent in which it is moderately soluble.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

Method 2: Vapor Diffusion

  • Place a small vial containing a concentrated solution of the compound inside a larger, sealed container.

  • In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble.

  • Over time, the anti-solvent vapor will slowly diffuse into the vial containing the compound solution, gradually reducing its solubility and promoting crystal growth.

Method 3: Cooling Crystallization

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

  • Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

Crystallization_Workflow Start Start Purified_Compound Purified 3-Substituted Indazol-6-ol Start->Purified_Compound Dissolution Dissolve in Appropriate Solvent Purified_Compound->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Dissolution->Vapor_Diffusion Cooling Slow Cooling Dissolution->Cooling Crystal_Formation Crystal Formation? Slow_Evaporation->Crystal_Formation Vapor_Diffusion->Crystal_Formation Cooling->Crystal_Formation Crystal_Formation->Dissolution No, adjust conditions X-ray_Diffraction Single-Crystal X-ray Diffraction Analysis Crystal_Formation->X-ray_Diffraction Yes End End X-ray_Diffraction->End

Caption: Workflow for obtaining single crystals for X-ray diffraction.

3.3. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer head and subjected to X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a suitable holder, such as a glass fiber or a cryoloop.[8]

  • Data Collection: The mounted crystal is placed in a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers are equipped with software that automates the data collection process.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[9][10]

Conclusion and Future Directions

The comparative analysis of the crystal structures of 3-substituted indazole derivatives reveals the profound influence of the substituent at the 3-position on the resulting solid-state architecture. The prevalence of hydrogen-bonded dimers suggests a robust supramolecular synthon that can be exploited in crystal engineering. For drug development professionals, this understanding is crucial for controlling the physicochemical properties of indazole-based drug candidates.

Future work should focus on systematically synthesizing a library of 3-substituted indazol-6-ols with a diverse range of functional groups at the 3-position (e.g., hydrogen bond donors/acceptors, bulky/small groups, electron-donating/withdrawing groups). Obtaining high-quality single crystals for each of these analogs and performing detailed crystallographic analysis will provide a more comprehensive understanding of the structure-property relationships in this important class of compounds. This knowledge will undoubtedly accelerate the rational design of new and improved indazole-based therapeutics.

References

  • El-Sattar, N. A. A., et al. (2015). Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}pyran-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o899–o900. [Link]

  • ResearchGate. (n.d.). Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Retrieved from [Link]

  • El-Sattar, N. A. A., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o914–o915. [Link]

  • PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)-1H-indazole. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Difluoromethyl)-6-(trifluoromethyl)-1H-indazole. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for synthesis of 3-aryl and 3-heteroaryl and aromatic substituted-1H-indazole. Retrieved from [Link]

  • TU Graz, Institute of Inorganic Chemistry. (n.d.). Growing X-ray Quality Crystals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved from [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

  • Zhang, X.-K., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1291. [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Girelli, A., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(10), 4357-4365. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Crystal Growth & Design, 22(3), 1547-1559. [Link]

  • Technobis. (2024). Growing X-ray quality single crystals reliably and consistently. Retrieved from [Link]

  • da Silva, A. B., et al. (2019). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 15, 245-253. [Link]

  • ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

  • ResearchGate. (2018). Crystal structure of 3-((1H-benzo[d]imidazol-2-yl)amino). Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

Sources

Comparative

Chromatographic Separation of 3-Bromo and 6-Bromo Indazole Isomers

The following technical guide details the chromatographic separation of 3-bromoindazole and 6-bromoindazole. This content is designed for analytical chemists and process engineers in drug discovery, focusing on mechanist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chromatographic separation of 3-bromoindazole and 6-bromoindazole. This content is designed for analytical chemists and process engineers in drug discovery, focusing on mechanistic understanding and robust protocol design.

Content Type: Publish Comparison Guide Version: 2.1 (Scientific Release)[1]

Executive Summary & Separation Challenge

The separation of 3-bromoindazole and 6-bromoindazole represents a classic regioisomer challenge in medicinal chemistry. While both share the same molecular formula (


) and core scaffold, their electronic distributions differ significantly due to the halogen's position relative to the nitrogen-rich pyrazole ring versus the carbocyclic benzene ring.
  • 3-Bromoindazole: The bromine atom is directly attached to the pyrazole ring (C3). This proximity to the nitrogen atoms (

    
    ) significantly alters the 
    
    
    
    and dipole moment, often making the molecule more polar and acidic compared to its 6-isomer.
  • 6-Bromoindazole: The bromine is located on the benzene ring (C6), remote from the diazo functionality. This isomer typically retains the lipophilic character of the benzoid system more strongly.

Comparison of Separation Modes:

FeatureRP-HPLC (C18) SFC (Achiral/Chiral) Normal Phase (Silica)
Primary Mechanism Hydrophobic InteractionAdsorption/H-BondingPolar Adsorption
Resolution (

)
Moderate to HighVery High Low to Moderate
Throughput StandardHigh (Low Viscosity)Low
Solvent Cost Low (Aqueous/MeCN)Low (

/MeOH)
High (Hexane/EtOAc)
Recommendation First-Line Analytical Best for Prep/Purification Not Recommended

Strategic Method Development Workflow

The following decision tree outlines the logical flow for selecting the optimal separation method based on sample purity and scale.

G Start Start: Bromoindazole Mixture Scale Determine Scale Start->Scale Analytical Analytical (<1 mg) Scale->Analytical QC / ID Prep Preparative (>100 mg) Scale->Prep Isolation MethodA Method A: RP-HPLC (C18, High pH) Analytical->MethodA MethodB Method B: SFC (2-EP or Phenyl) Prep->MethodB Check Resolution (Rs) > 1.5? MethodA->Check End Final Protocol MethodB->End Optimize Switch Selectivity: Phenyl-Hexyl Column Check->Optimize No Check->End Yes Optimize->End

Figure 1: Method Development Decision Tree for Indazole Regioisomers.

Detailed Experimental Protocols

Method A: Reversed-Phase HPLC (Analytical Standard)

This method utilizes pH modulation to maximize the selectivity difference between the 3-bromo (more acidic NH) and 6-bromo isomers.[1] High pH suppresses the ionization of the basic nitrogen, improving peak shape and retention.

Rationale: The 6-bromo isomer is more lipophilic (higher LogP) as the bromine is on the benzene ring. The 3-bromo isomer, with the halogen on the heterocyclic ring, exhibits slightly lower hydrophobicity.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Indazole core absorption).

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
10.0 95
12.0 95
12.1 5

| 15.0 | 5 |[1]

Expected Performance:

  • Elution Order: 3-Bromoindazole (earlier) < 6-Bromoindazole (later).

  • Selectivity (

    
    ):  Typically 1.1 – 1.3.
    
Method B: Supercritical Fluid Chromatography (SFC) (High Resolution/Prep)

SFC is the superior choice for preparative separation due to orthogonality. The interaction with the stationary phase in SFC is dominated by dipole-dipole and


-

interactions, which differ significantly between the two isomers.[1]
  • Column: Viridis BEH 2-Ethylpyridine (2-EP) or Torus 2-PIC (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A:

    
    .
    
  • Mobile Phase B: Methanol (with 0.2% Diethylamine or Ammonia to improve peak shape).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Flow Rate: 3.0 mL/min.

Isocratic Protocol:

  • Run isocratic at 15% Solvent B .

  • Rationale: The 2-Ethylpyridine stationary phase interacts strongly with the acidic proton of the indazole. The 3-bromo isomer (more acidic

    
     due to inductive effect of adjacent Br) will interact more strongly and retain longer than the 6-bromo isomer, effectively reversing or enhancing the separation seen in RP-HPLC.[1]
    

Comparative Data Analysis

The following table summarizes predicted and representative experimental data for the separation of these isomers.

Parameter3-Bromoindazole6-BromoindazoleMethod A (C18) ResultMethod B (SFC) Result
LogP (Calc) ~2.4~2.9Elutes 1st (

)
Elutes 2nd (

)
pKa (NH) ~13.5 (More Acidic)~14.0Sharp Peak (High pH)Broad if no additive
Dipole Moment High (Polar Ring)Lower (Symmetric)Less RetainedLess Retained
Resolution (

)
--1.8 (Baseline)> 3.0 (Excellent)

Critical Note on Elution Order: In RP-HPLC (Hydrophobic mechanism), the 6-bromo isomer generally elutes after the 3-bromo isomer due to the higher lipophilicity of the halogenated benzene ring compared to the halogenated pyrazole ring.[1] In SFC (Polar interaction mechanism), this order can reverse depending on the specific stationary phase chemistry (e.g., 2-EP vs. C18).

Troubleshooting & Optimization (Expert Insights)

Issue: Peak Tailing

Indazoles possess a basic nitrogen (


) and an acidic nitrogen (

).
  • Cause: Silanol interactions on silica-based columns.[1]

  • Solution:

    • HPLC: Use high pH (pH 10) buffers (Ammonium Bicarbonate) or "hybrid" particles (Waters XBridge/BEH) that resist base.

    • SFC: Always add a basic additive (0.1% DEA or TEA) to the modifier (Methanol).

Issue: Co-elution (Resolution < 1.5)

If the isomers co-elute on a standard C18 column:

  • Switch to Phenyl-Hexyl: The

    
    -
    
    
    
    interactions will discriminate between the electron-deficient pyrazole ring (3-bromo) and the benzene ring (6-bromo).[1]
  • Lower Temperature: Reducing temperature to 20°C often enhances selectivity for structural isomers.

Mechanism of Separation (Visualized)

The diagram below illustrates the interaction difference causing separation on a Phenyl-Hexyl phase.

Mechanism cluster_0 Stationary Phase (Phenyl-Hexyl) cluster_1 SP Phenyl Ring (Pi-Cloud) Iso3 3-Bromoindazole (Br on Pyrazole) Less Pi-Interaction SP->Iso3 Weak Interaction Iso6 6-Bromoindazole (Br on Benzene) High Pi-Interaction SP->Iso6 Strong Pi-Pi Stacking

Figure 2: Differential Pi-Pi interactions on Phenyl-Hexyl stationary phases driving separation.[1]

References

  • Title: Method for separating and purifying substituted indazole isomers.
  • SFC General Methodology

    • Title: Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chrom
    • Source: CORE (Molecules).
    • URL:[Link]

  • Indazole Synthesis & Properties

    • Title: 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase.[1][3]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • HPLC Column Selection Guide

    • Title: Developing HPLC Methods When C18 Columns Don't Work.
    • Source: MAC-MOD Analytical.[1][4]

    • URL:[Link]

Sources

Validation

The Cornerstone of Measurement: The Certified Reference Standard (CRS)

An Objective Guide to Reference Standards for the Analysis of 3-Bromo-1H-indazol-6-ol For researchers, medicinal chemists, and quality control analysts, the accuracy of analytical data is the bedrock of scientific discov...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Reference Standards for the Analysis of 3-Bromo-1H-indazol-6-ol

For researchers, medicinal chemists, and quality control analysts, the accuracy of analytical data is the bedrock of scientific discovery and regulatory compliance. When working with critical intermediates like 3-Bromo-1H-indazol-6-ol, a heterocyclic compound with potential applications in kinase inhibitor development, the choice of a reference standard is not merely a procedural step but a fundamental decision that dictates the reliability of all subsequent results.[1]

This guide provides an in-depth comparison of analytical reference standards for 3-Bromo-1H-indazol-6-ol. Moving beyond a simple listing of options, we will explore the causality behind experimental design, present validated analytical protocols, and offer a clear, data-driven framework for selecting and utilizing these crucial materials.

A Certified Reference Standard (CRS) is a highly purified and extensively characterized material, established as the benchmark for assessing the identity, purity, and potency of a sample.[2][3] Unlike a simple chemical reagent, a CRS is accompanied by a Certificate of Analysis (CoA) that details its properties, including an assigned purity or content value with a stated measurement uncertainty.[4] This traceability to a known standard is indispensable for regulatory filings and ensures that experimental results are reproducible across different laboratories and over time.[4][5]

Comparison: Certified vs. Non-Certified Standards

The decision between using a well-characterized CRS and a less-defined alternative (e.g., a bulk synthesis lot or a reagent-grade material) has profound implications for data quality. The following table objectively compares these options.

FeatureCertified Reference Standard (CRS)Alternative Material (e.g., Uncharacterized In-house Batch)
Purity/Assay Value Assigned value with a high degree of accuracy (e.g., 99.8%) and a calculated uncertainty.[3]Unknown or estimated purity. May contain significant levels of unquantified impurities.
Characterization Comprehensive data package: ¹H NMR, LC-MS, HPLC purity, residual solvents, water content, etc.Minimal characterization, often limited to a single technique like ¹H NMR or a non-quantitative HPLC trace.
Traceability Traceable to national or international standards, ensuring metrological validity.[4]Lacks metrological traceability, making data difficult to defend or compare.
Documentation Detailed Certificate of Analysis provided.Limited or no formal documentation.
Impact on Results High Accuracy & Precision: Enables reliable quantification of the active ingredient and its impurities.High Risk of Inaccuracy: Potency can be over- or underestimated. Impurity analysis is unreliable.
Regulatory Standing Required for GMP-compliant assays and regulatory submissions to agencies like the FDA.[4]Unsuitable for regulatory purposes. Results may be rejected by authorities.

Experimental Protocols for Analysis and Qualification

The trustworthiness of any analysis relies on robust, validated methods.[6] The following protocols are designed for the comprehensive analysis of 3-Bromo-1H-indazol-6-ol, applicable for both qualifying a candidate reference standard and for routine sample analysis using an established CRS.

Protocol 1: Purity and Assay Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing the purity and determining the assay of 3-Bromo-1H-indazol-6-ol. The indazole core provides strong UV absorbance, making this a sensitive and reliable method.

Causality of Method Design:

  • Column: A C18 reversed-phase column is selected due to its versatility and excellent retention for moderately polar aromatic compounds like indazoles.

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., formic acid) is used. The gradient elution ensures that impurities with a wide range of polarities are separated from the main peak, while the acid improves peak shape by suppressing the ionization of the phenolic hydroxyl group.

  • Detection: Detection is set at the UV maximum of the analyte to ensure the highest sensitivity.

Step-by-Step Methodology:

  • System Preparation: Set up an HPLC system according to the parameters in the table below. Equilibrate the column with the mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation (CRS): Accurately weigh approximately 10 mg of the 3-Bromo-1H-indazol-6-ol CRS into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to create a stock solution of ~100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested (e.g., a new synthesis batch) in the same manner as the standard to a nominal concentration of 100 µg/mL.

  • System Suitability Test (SST): Inject the Standard Preparation five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%. This confirms the precision of the system.[7]

  • Analysis: Inject the Standard Preparation and Sample Preparation in duplicate.

  • Calculation of Assay: Calculate the assay of the sample against the CRS using the following formula:

    Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

  • Calculation of Purity (Area %): Determine the area percent of the main peak in the sample chromatogram relative to all other peaks (excluding solvent front peaks).

HPLC Method Parameters:

Parameter Value
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| UV Detection | 254 nm |

Protocol 2: Impurity Identification by LC-MS

To identify unknown peaks observed in the HPLC-UV chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. It provides the molecular weight of eluents, offering critical clues to their identity.[8]

Step-by-Step Methodology:

  • System Setup: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • Chromatography: Employ the same HPLC method as described in Protocol 1. This allows for direct correlation of retention times between the UV and MS detectors.

  • MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative electrospray ionization (ESI) modes. The phenolic and indazole nitrogens make the molecule amenable to both modes.

  • Data Analysis: Correlate the retention time of impurity peaks from the UV chromatogram with the mass spectra. The molecular weight information can help hypothesize the structure of impurities (e.g., residual starting materials, regioisomers, or degradation products).[8]

Protocol 3: Structural Confirmation by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of a reference standard.[8]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the 3-Bromo-1H-indazol-6-ol standard into an NMR tube.

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆), which is effective for dissolving polar heterocyclic compounds.[9]

  • Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Interpretation: Analyze the resulting spectrum. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the proposed structure of 3-Bromo-1H-indazol-6-ol. Pay close attention to the aromatic protons to confirm the substitution pattern.

Visualization of Key Workflows

To ensure clarity and procedural consistency, the following diagrams illustrate the critical workflows in reference standard qualification and use.

cluster_0 Reference Standard Qualification Workflow A Candidate Material (e.g., Purified Synthesis Batch) B Structural Confirmation (¹H NMR, ¹³C NMR, MS) A->B C Purity Determination (HPLC-UV, qNMR) A->C D Impurity Profiling (LC-MS) A->D E Content of Volatiles (Karl Fischer, TGA) A->E F Mass Balance Calculation (Assay = 100% - Impurities - Volatiles) B->F C->F D->F E->F G Certified Reference Standard (with CoA) F->G

Caption: Logical flow for the comprehensive characterization and certification of a reference standard.

cluster_1 Routine Analysis Workflow using a CRS Prep_Std Prepare CRS Solution (Known Concentration) HPLC HPLC System (Validated Method) Prep_Std->HPLC Prep_Spl Prepare Sample Solution (Unknown) Prep_Spl->HPLC SST Perform System Suitability Test (Inject CRS) HPLC->SST Inject Inject CRS and Sample Solutions SST->Inject If Pass Data Acquire Chromatographic Data (Peak Areas) Inject->Data Calc Calculate Results (Assay, Purity) Data->Calc

Caption: Step-by-step process for a typical HPLC assay using a certified reference standard.

Adherence to Regulatory Standards

All analytical methods intended for use in a regulated environment must be validated to demonstrate their suitability for purpose.[6] The validation should be conducted according to the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the required performance characteristics, including accuracy, precision, specificity, linearity, and range.[6][10] Using a well-characterized CRS is a prerequisite for a successful method validation.

Conclusion

In the analysis of 3-Bromo-1H-indazol-6-ol, the choice of reference standard is a critical control point that governs the quality and reliability of the data generated. A Certified Reference Standard, defined by its high purity, comprehensive characterization, and metrological traceability, is the only choice for ensuring accuracy in quantitative analysis, enabling robust method validation, and meeting regulatory expectations. While alternative, uncharacterized materials may seem like a cost-effective shortcut, they introduce unacceptable levels of uncertainty that can compromise research outcomes and delay development timelines. Adhering to the rigorous use of a CRS is a fundamental principle of good science and an investment in data integrity.

References

  • BenchChem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • BenchChem. Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
  • ResearchGate. Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS | Request PDF.
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.
  • ICH. Quality Guidelines.
  • USP. 〈621〉CHROMATOGRAPHY.
  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. (2025-09-29).
  • Eurofins. The ABC's of Reference Standard Management.
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (June 1995).
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023-03-23).
  • Chromatography Online. Are You Sure You Understand USP <621>?. (2024-09-16).
  • Pharmaceutical Technology. Reference-Standard Material Qualification. (2009-04-02).
  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-1H-indazol-6-ol

Introduction: The "Hidden Hazard" of Research Intermediates In drug discovery, halogenated indazoles like 3-Bromo-1H-indazol-6-ol are ubiquitous scaffolds, often treated with complacency because they are "just intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden Hazard" of Research Intermediates

In drug discovery, halogenated indazoles like 3-Bromo-1H-indazol-6-ol are ubiquitous scaffolds, often treated with complacency because they are "just intermediates."[1] This is a dangerous oversight. As a Senior Application Scientist, I urge you to view this compound not merely as a solid powder, but as a functionalized phenol-indazole hybrid .

Its structure combines a halogenated heterocycle (sensitizer potential) with a phenolic hydroxyl group (acidity/absorption potential). Lacking comprehensive toxicological data for this specific isomer, we must apply the Precautionary Principle , treating it with the rigor reserved for established Class 3 Acute Toxins until proven otherwise. This guide moves beyond basic compliance to ensure data integrity and researcher longevity.

Risk Assessment & Hazard Profiling (SAR Analysis)[1]

Since specific toxicological data for 3-Bromo-1H-indazol-6-ol may be sparse, we derive its safety profile from Structure-Activity Relationships (SAR) of the bromo-indazole family (e.g., CAS 40598-94-5).[1]

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity (Oral) H301/H302 Toxic/Harmful if swallowed.[1]Halogenated indazoles can interfere with cellular signaling; phenolic moiety increases bioavailability.
Skin Corrosion/Irritation H315 Causes skin irritation.[2]Phenolic acidity leads to local tissue damage; bromine substituent increases lipophilicity (absorption).
Eye Damage/Irritation H319 Causes serious eye irritation.[2][3][4]Fine dusts are highly abrasive and chemically reactive with mucosal membranes.
STOT - Single Exposure H335 May cause respiratory irritation.[1][3][4]Inhalation of dust triggers inflammatory response in the upper respiratory tract.

Critical Insight: The presence of the 6-hydroxyl group increases the compound's polarity.[1] When dissolved in carrier solvents like DMSO or DMF, the rate of dermal permeation increases significantly . A spill of the solution is far more dangerous than the solid.

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operational state of the chemical.

Protective LayerTier 1: Solid Handling (Weighing, Aliquoting)Tier 2: Solution Phase (Synthesis, Dilution in DMSO/DMF)Tier 3: Emergency/Spill (>500 mg or Solution Spill)
Respiratory Fume Hood (Mandatory) .If hood unavailable: N95 (Min) / P100 (Rec).[1]Fume Hood (Mandatory) .Sash at 18 inches.P100 Half-Face Respirator or SCBA for large fires.[1]
Hand Protection Double Nitrile Gloves .(Outer: 5 mil, Inner: 4 mil).Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile.Butyl Rubber or Viton .Standard nitrile degrades rapidly in organic solvents.
Eye Protection Safety Glasses with side shields + Face Shield if grinding.Chemical Splash Goggles .(Vented).Chemical Splash Goggles + Face Shield.
Body Protection Standard Cotton Lab Coat.Closed-toe shoes.[1]Tyvek® Sleeves or Apron.Prevent sleeve absorption.Tyvek® Coverall (Type 5/6).Impervious suit.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for safe handling based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 3-Bromo-1H-indazol-6-ol State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Dry Powder Liquid_Path Solution (DMSO/DMF/MeOH) State_Check->Liquid_Path Dissolved Weighing Protocol A: Weighing (Static Risk) Solid_Path->Weighing Dissolving Protocol B: Solubilization (Exothermic/Splash Risk) Liquid_Path->Dissolving PPE_Solid PPE TIER 1: Double Nitrile + Fume Hood Use Anti-Static Gun Weighing->PPE_Solid PPE_Liquid PPE TIER 2: Splash Goggles + Barrier Gloves Sash Lowered Dissolving->PPE_Liquid PPE_Solid->Dissolving Proceed to Dissolve Waste Disposal: Solid -> Haz Waste Liquid -> Halogenated Solvent Stream PPE_Solid->Waste Cleanup PPE_Liquid->Waste Cleanup

Figure 1: Risk-Based PPE Decision Tree. Blue nodes indicate decision points; Green nodes indicate required safety configuration.

Operational Protocols

Protocol A: The "Static-Free" Weighing Technique

Why: Fine powders of bromo-indazoles are prone to static charge, causing "fly-away" particles that contaminate the balance and the researcher's cuffs.[1]

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.

  • Donning: Put on inner nitrile gloves (tucked under coat) and outer nitrile gloves (over coat cuff).

  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Do not use a spatula to scrape the last milligram; tap gently.

    • Self-Validation: If you see powder clinging to the side of the boat, your static control is insufficient. Stop and re-ionize.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe before doffing outer gloves.[1]

Protocol B: The Solubilization (High Risk Phase)

Why: Dissolving 3-Bromo-1H-indazol-6-ol often requires vortexing or sonication.[1] This creates aerosols. If using DMSO, the solvent acts as a "Trojan Horse," carrying the toxin through nitrile gloves.

  • Setup: Ensure the vial cap has a PTFE liner (resistant to halogenated organics).

  • PPE Upgrade: If handling >10 mL of solution, wear Silver Shield® (laminate) gloves under nitrile gloves.

  • Mixing:

    • Add solvent.

    • Seal tightly.[2][3][5]

    • Wrap the cap in Parafilm before vortexing.

  • Pressure Release: Vent the vial inside the hood (point away from face) to release any pressure buildup from exothermic solvation.

Emergency Response & Disposal

Accidental Exposure[1][5]
  • Skin Contact (Solid): Brush off dry particles first (do not wet immediately, as this may increase absorption). Then wash with soap and water for 15 minutes.

  • Skin Contact (Solution): IMMEDIATE removal of gloves and contaminated clothing.[4] Wash with water.[2][4][5][6] Do not use ethanol (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention; halogenated compounds can cause delayed corneal damage.

Waste Disposal Strategy
  • Solid Waste: Label as "Toxic Solid, Organic (Halogenated)."

  • Liquid Waste: Segregate into Halogenated Organic Waste streams. Do not mix with oxidizers (e.g., Nitric Acid) as bromo-indazoles can react violently.[1]

  • Container: Triple rinse empty containers with acetone before disposal.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance (29 CFR 1910.132). Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] Retrieved from [Link][1][6]

  • PubChem. (n.d.). Compound Summary: 3-Bromo-1H-indazole (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

Sources

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